Product packaging for N,3-diethylaniline(Cat. No.:)

N,3-diethylaniline

Cat. No.: B12447655
M. Wt: 149.23 g/mol
InChI Key: HIPBGESCMZUXNS-UHFFFAOYSA-N
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Description

N,3-diethylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B12447655 N,3-diethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N,3-diethylaniline

InChI

InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

HIPBGESCMZUXNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties and Structure of N,N-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's query for "N,3-diethylaniline" did not yield specific results. The following guide pertains to the closely related and more common compound, N,N-diethylaniline. It is presumed that this was the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-diethylaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N,N-diethylaniline is an organic compound featuring a diethylamino group attached to a benzene ring.[1] Its structure is foundational to its chemical behavior and applications.

Molecular Identifiers:

  • SMILES: CCN(CC)c1ccccc1[2]

  • InChI: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[2]

  • InChI Key: GGSUCNLOZRCGPQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of N,N-diethylaniline.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,N-diethylaniline.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[1][3]
Molecular Weight 149.23 g/mol [3][4]
Appearance Colorless to yellow liquid[1][3][4]
Odor Fishlike[3][4]
Melting Point -38 °C[1][2][3]
Boiling Point 217 °C[2][3]
Density 0.938 g/mL at 25 °C[2][3]
Vapor Density 5.2 (vs air)[2][3]
Vapor Pressure 1 mm Hg at 49.7 °C[2][3]
Flash Point 85 °C (185 °F)[3][4]
Autoignition Temperature 630 °C (1166 °F)[3][4]
Refractive Index 1.542 at 20 °C[2][3]
pKa 6.61 at 22 °C[3]
LogP 3.31[4]
Solubility in Water 1.40 g/L at 12 °C[3]
Solubility in Organic Solvents Soluble in alcohol and ether[3]

Experimental Protocols

A common method for the synthesis of N,N-diethylaniline involves the reaction of aniline hydrochloride with ethanol under heat and pressure.[5] The resulting mixture is then treated to isolate the final product.

synthesis_workflow cluster_synthesis Synthesis of N,N-Diethylaniline start Start Materials: Aniline Hydrochloride 95% Ethanol reaction Heat in Autoclave (180 °C, 8 hours) start->reaction distillation1 Distill off Alcohol and Ethyl Ether reaction->distillation1 neutralization Treat with 30% Caustic Soda Solution distillation1->neutralization derivatization Stir with p-Toluene Sulphonic Chloride neutralization->derivatization steam_distillation Steam Distill N,N-Diethylaniline derivatization->steam_distillation salting_out Salt out with Common Salt steam_distillation->salting_out final_distillation Final Distillation (Collect at 217 °C) salting_out->final_distillation product Pure N,N-Diethylaniline final_distillation->product

Caption: General workflow for the synthesis of N,N-diethylaniline.

Methodology:

  • 130 g of dried aniline hydrochloride and 140 g of 95% alcohol are heated in an enamelled autoclave at 180°C for 8 hours.[5]

  • After cooling, the contents are transferred to a round-bottomed flask, and the alcohol and ethyl ether are distilled off.[5]

  • The residual mixture is treated with 110 g of 30% caustic soda solution.[5]

  • The product is stirred at ordinary temperature with 40 g of p-toluene sulphonic chloride to form a non-volatile derivative with any remaining monoethylaniline.[5]

  • The N,N-diethylaniline is then distilled from the mixture using steam.[5]

  • The distillate is salted out with common salt.[5]

  • Finally, pure N,N-diethylaniline is separated by distillation, collecting the fraction that boils at 217°C. The yield is approximately 80% of the theoretical value.[5]

Purification is crucial to remove impurities such as primary and secondary amines. A common method involves refluxing with acetic anhydride followed by fractional distillation.[6]

purification_workflow cluster_purification Purification of N,N-Diethylaniline start Crude N,N-Diethylaniline reflux Reflux with Acetic Anhydride start->reflux distillation Fractional Distillation under Reduced Pressure reflux->distillation acid_wash Dissolve in Ice-Cold Dilute HCl distillation->acid_wash ether_extraction Extract with Ether (Removes Non-basic Impurities) acid_wash->ether_extraction liberation Liberate Amine with Ammonia ether_extraction->liberation final_ether_extraction Extract with Ether liberation->final_ether_extraction drying Dry over KOH final_ether_extraction->drying final_distillation Distill under Reduced Pressure drying->final_distillation product Pure N,N-Diethylaniline final_distillation->product

Caption: General workflow for the purification of N,N-diethylaniline.

Methodology:

  • The crude base is refluxed for 4 hours with half its weight of acetic anhydride.[3]

  • The mixture is then fractionally distilled under reduced pressure.[3]

  • Alternatively, after refluxing with acetic anhydride, the mixture can be cooled and poured into excess 20% HCl.[6]

  • The acidic solution is extracted with diethyl ether to remove non-basic impurities. The amine hydrochloride remains in the aqueous phase.[6]

  • The HCl solution is then made alkaline with a suitable base, such as ammonia or NaOH, to liberate the free amine.[6]

  • The amine layer is separated, dried over a suitable drying agent like KOH, and then fractionally distilled under reduced pressure, preferably under a nitrogen atmosphere.[6]

Reactivity and Applications

N,N-diethylaniline is a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[3] It undergoes exothermic reactions with acids to form salts and can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3][7]

Its reaction with benzaldehyde is a key step in the synthesis of Brilliant Green, a triphenylmethane dye.[1] It is also a precursor for other dyes such as Patent Blue VE and Ethyl Violet.[1] In synthetic organic chemistry, it can be used as an acid-absorbing base.[1]

Safety and Handling

N,N-diethylaniline is a combustible liquid and is considered toxic.[3] It can be irritating to the skin, eyes, and respiratory system.[4][8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[8] It is incompatible with strong oxidizing agents and strong acids.[3]

Metabolic Pathways

While N,N-diethylaniline itself is a synthetic compound, studies on related N,N-dialkylanilines provide insights into their potential metabolic fate. The metabolism of such compounds can involve N-oxidation and α-C-oxidation.[9] The α-C-oxidation is typically mediated by the cytochrome P-450 enzyme system, while N-oxidation is mediated by a flavoprotein amine oxidase.[9] Research on N,N-dimethylaniline has shown that primary metabolic reactions include demethylation, dehydrogenation, glucuronidation, and sulfation.[10] A similar pattern of metabolic transformations could be anticipated for N,N-diethylaniline.

metabolism_pathway Potential Metabolic Pathways of N,N-Dialkylanilines cluster_metabolism parent N,N-Dialkylaniline n_oxidation N-Oxidation (Flavoprotein Amine Oxidase) parent->n_oxidation c_oxidation α-C-Oxidation (Cytochrome P-450) parent->c_oxidation n_oxide N-Oxide Metabolite n_oxidation->n_oxide dealkylated Dealkylated Metabolite c_oxidation->dealkylated phase_II Phase II Conjugation (e.g., Glucuronidation, Sulfation) n_oxide->phase_II dealkylated->phase_II excretion Excretion phase_II->excretion

References

An In-depth Technical Guide to the Synthesis of N,3-diethylaniline from 3-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N,3-diethylaniline from 3-ethylaniline. The content is curated for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and mechanistic insights. The two principal methods explored are reductive amination and direct N-alkylation, each presenting distinct advantages in terms of reaction conditions, scalability, and yield.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and a closely related product, N,N-diethylaniline, is provided for reference. Specific experimental data for this compound is not widely available in public literature; therefore, the data for N,N-diethylaniline can be used as an estimation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-EthylanilineC₈H₁₁N121.182120.9751.555
N,N-DiethylanilineC₁₀H₁₅N149.232170.9381.542

Synthetic Strategies

The synthesis of this compound from 3-ethylaniline is primarily achieved through two effective methods: reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the condensation of 3-ethylaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the target this compound. This method is favored for its operational simplicity and the use of readily available reagents.

G 3-Ethylaniline 3-Ethylaniline Carbinolamine_Intermediate Carbinolamine Intermediate 3-Ethylaniline->Carbinolamine_Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Imine_Intermediate Imine Intermediate Carbinolamine_Intermediate->Imine_Intermediate - H₂O This compound This compound Imine_Intermediate->this compound Reducing_Agent [H] Reducing_Agent->this compound Reduction

Reductive amination mechanism for this compound synthesis.

Two common protocols for reductive amination are presented, utilizing different reducing agents.

Protocol 1A: Using Palladium on Carbon (Pd/C) and Ammonium Formate

This method employs a catalytic transfer hydrogenation approach, which is generally considered a green and efficient process.

ParameterValue
Reactants
3-Ethylaniline1.0 eq
Acetaldehyde1.0 - 1.2 eq
Catalyst & Reagent
10% Pd/C0.01 - 0.05 eq
Ammonium Formate5.0 - 10.0 eq
Solvent 2-Propanol/Water (e.g., 9:1 v/v)
Temperature Room Temperature
Reaction Time 30 minutes - 2 hours
Work-up Filtration, Extraction, and Purification
Anticipated Yield High

Detailed Methodology (1A):

  • To a flask containing 10% Pd/C (0.01 eq), add a solution of ammonium formate (5.0 eq) in water.

  • Add 2-propanol to the flask, followed by 3-ethylaniline (1.0 eq).

  • Stir the mixture for 5 minutes to activate the catalyst.

  • Add acetaldehyde (1.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and wash with brine solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane).

Protocol 1B: Using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

ParameterValue
Reactants
3-Ethylaniline1.0 eq
Acetaldehyde1.2 - 2.0 eq
Reducing Agent
Sodium Borohydride (NaBH₄)1.5 - 2.0 eq
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Work-up Quenching, Extraction, and Purification
Anticipated Yield Good to High

Detailed Methodology (1B):

  • In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in methanol.

  • Add acetaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the residue by column chromatography on silica gel.

G Start Start Reaction_Setup Combine 3-Ethylaniline, Acetaldehyde, Solvent, and Catalyst/Reagent Start->Reaction_Setup Reaction Stir at Specified Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Filtration (if Pd/C) or Quenching Monitoring->Workup Reaction Complete Extraction Solvent Extraction Workup->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

General experimental workflow for reductive amination.
Direct N-Alkylation

Direct N-alkylation involves the reaction of 3-ethylaniline with an ethylating agent, such as ethanol, in the presence of an acid catalyst at elevated temperatures and pressures. This method is often employed in industrial settings.

ParameterValue
Reactants
3-Ethylaniline1.0 eq
Ethanol1.5 - 2.0 eq
Catalyst
Sulfuric Acid (H₂SO₄) or0.1 - 0.3 eq
Phosphorus Trichloride (PCl₃)
Temperature 200 - 300 °C
Pressure 2.5 - 10 MPa
Reaction Vessel Autoclave
Reaction Time 8 - 12 hours
Work-up Neutralization, Distillation
Anticipated Yield Moderate to Good

Detailed Methodology (2A):

  • Charge an autoclave with 3-ethylaniline (1.0 eq), ethanol (1.5 eq), and sulfuric acid (0.1 eq).

  • Seal the autoclave and heat the mixture to 210 °C. The pressure will rise to approximately 2.5 MPa.

  • Maintain the reaction at this temperature for 11 hours.

  • After cooling, slowly vent the autoclave and transfer the contents to a distillation apparatus.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Perform steam distillation or vacuum distillation to isolate the crude product.

  • Further purification can be achieved by fractional distillation.

Note: This reaction can lead to the formation of N,N-diethylaniline as a byproduct. The ratio of mono- to di-alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.

Product Characterization

Expected Spectroscopic Data:

  • ¹H NMR: Resonant signals corresponding to the aromatic protons (with coupling patterns indicative of a 1,3-disubstituted benzene ring), two distinct ethyl groups (one on the nitrogen and one on the aromatic ring), and an N-H proton (if mono-ethylation is the target).

  • ¹³C NMR: Signals for the aromatic carbons, and the aliphatic carbons of the two ethyl groups.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of this compound (C₁₀H₁₅N, M.W. = 149.23).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (if applicable), C-H stretching (aromatic and aliphatic), and C-N stretching.

Safety Considerations

  • Aniline derivatives are toxic and can be absorbed through the skin. Handle 3-ethylaniline and the product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetaldehyde is volatile and flammable.

  • Reactions involving flammable solvents and reducing agents like sodium borohydride should be conducted in a well-ventilated fume hood.

  • High-pressure reactions in an autoclave require specialized equipment and safety precautions.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired outcomes.

Physical properties of N,3-diethylaniline (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the boiling and melting points, of diethylaniline isomers. The nomenclature "N,3-diethylaniline" is ambiguous and does not correspond to a standardly recognized chemical structure. Therefore, this document addresses the physical properties of the two most plausible interpretations of this name: N,N-diethylaniline and 3-ethylaniline . A clear distinction between these two isomers is crucial for accurate research and development.

Data Presentation

The experimentally determined physical properties of N,N-diethylaniline and 3-ethylaniline are summarized in the table below for direct comparison.

PropertyN,N-Diethylaniline3-Ethylaniline
CAS Number 91-66-7[1]587-02-0[2]
Molecular Formula C₁₀H₁₅N[1]C₈H₁₁N[2]
Molecular Weight 149.23 g/mol 121.18 g/mol [2]
Boiling Point 216-217 °C[1]212 °C[2][3]
Melting Point -38 °C[1]-8 °C[2][3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)[5]

  • Thermometer

  • Sample of the organic solid

Procedure (Capillary Method):

  • A small amount of the finely powdered, dry sample is introduced into a capillary tube to a height of 2-3 mm.[6]

  • The capillary tube is placed in the heating block of the melting point apparatus.[4]

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]

  • The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

  • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]

2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[7]

Apparatus:

  • Thiele tube or a micro-boiling point apparatus[8]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)[9]

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)[10]

  • Liquid sample

Procedure (Micro-Boiling Point Method):

  • A small volume (a few drops) of the liquid sample is placed in a fusion tube.[9]

  • A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[10]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

  • This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

  • The apparatus is heated gently and uniformly.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature is noted.[9]

  • The heat source is removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of melting and boiling points.

Melting Point Determination Workflow A Sample Preparation: Finely powder the solid sample. B Load Capillary Tube: Pack sample to a height of 2-3 mm. A->B C Place in Apparatus: Insert the capillary tube into the heating block. B->C D Rapid Heating: Heat quickly to ~15-20°C below expected MP. C->D E Slow Heating: Reduce heating rate to 1-2°C per minute. D->E F Observation & Recording: Record the temperature range from the first liquid drop to complete melting. E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Workflow A Sample Preparation: Place a small amount of liquid in a fusion tube. B Insert Capillary: Place an inverted sealed capillary tube into the liquid. A->B C Assemble Apparatus: Attach the fusion tube to a thermometer and place in a Thiele tube. B->C D Gentle Heating: Heat the apparatus slowly and uniformly. C->D E Observe Bubbles: Note the temperature of a rapid, continuous stream of bubbles. D->E F Cooling & Recording: Remove heat and record the temperature when the liquid enters the capillary. E->F

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to Diethylaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "N,3-diethylaniline" is ambiguous and not standard in chemical literature. It could potentially refer to N-ethyl-3-ethylaniline. However, due to the lack of specific data for a compound with this name, this guide will provide a comprehensive overview of the well-documented isomers of diethylaniline, which share the same molecular formula and core structure.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and potential applications of diethylaniline isomers.

Core Chemical Data

The isomers of diethylaniline are aromatic amines with the molecular formula C₁₀H₁₅N. The positioning of the two ethyl groups on the aniline structure defines the specific isomer.

Table 1: CAS Numbers and Molecular Formulas of Diethylaniline Isomers

Isomer NameSynonym(s)CAS NumberMolecular Formula
N,N-DiethylanilineDiethylphenylamine, N-Phenyldiethylamine91-66-7C₁₀H₁₅N
2,3-Diethylaniline-170099-08-8C₁₀H₁₅N
3,5-Diethylaniline3,5-Diethylbenzenamine1701-68-4C₁₀H₁₅N

Physicochemical Properties

The physical and chemical properties of diethylaniline isomers can vary based on the substitution pattern. The following table summarizes key data for N,N-diethylaniline, the most commercially significant isomer.

Table 2: Physicochemical Properties of N,N-Diethylaniline

PropertyValueReference
Molecular Weight 149.23 g/mol
Appearance Colorless to yellow liquid
Odor Fishlike
Boiling Point 217 °C
Melting Point -38 °C
Density 0.938 g/mL at 25 °C
Vapor Density 5.2 (vs air)
Flash Point 85 °C (185 °F)
Solubility in Water Slightly soluble

Synthesis and Experimental Protocols

The synthesis of diethylaniline isomers typically involves the alkylation of aniline or a substituted aniline. Below are representative experimental protocols.

3.1. Synthesis of N,N-Diethylaniline

A common laboratory and industrial method for the synthesis of N,N-diethylaniline involves the reaction of aniline with an ethylating agent.

  • Reaction: Aniline is reacted with ethanol in the presence of a catalyst, such as sulfuric acid or triphenyl phosphite, under heat and pressure.

  • Detailed Protocol (based on heating with aniline hydrochloride):

    • 130 g of dried aniline hydrochloride and 140 g of 95% ethanol are heated in an enameled autoclave at 180°C for 8 hours.

    • After cooling, the contents are transferred to a round-bottomed flask, and the excess alcohol and any formed ethyl ether are distilled off.

    • The remaining mixture, containing mono- and diethylaniline, is treated with 110 g of a 30% caustic soda solution.

    • To separate the monoethylaniline, 40 g of p-toluenesulfonyl chloride is added at room temperature, which forms a non-volatile derivative with the primary amine.

    • N,N-diethylaniline is then purified from the mixture by steam distillation.

    • The distilled product is salted out from the distillate using common salt.

    • Finally, pure N,N-diethylaniline is obtained by distillation, collecting the fraction boiling at 217°C. The yield is approximately 80% of the theoretical value.

3.2. General Synthesis of Ring-Substituted Diethylanilines (e.g., 3,5-Diethylaniline)

The synthesis of diethylanilines with ethyl groups on the benzene ring typically starts with the corresponding substituted benzene derivative.

  • General Workflow:

    • Start with a benzene ring that has a meta-directing group.

    • Perform a Friedel-Crafts alkylation with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl groups at the meta positions.

    • Introduce a nitro group via nitration.

    • Reduce the nitro group to an amino group using a reducing agent such as catalytic hydrogenation (e.g., with a Pd/C catalyst) to yield the final diethylaniline isomer.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diethylaniline isomer, highlighting the key reaction steps.

SynthesisWorkflow Start Starting Material (e.g., Aniline or Substituted Benzene) Reaction1 Alkylation / Nitration Start->Reaction1 Reagents Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Reduction / Purification Intermediate->Reaction2 Reagents FinalProduct Diethylaniline Isomer Reaction2->FinalProduct

Caption: Generalized synthesis workflow for diethylaniline isomers.

Applications and Relevance in Research

Diethylaniline and its isomers are versatile compounds with several applications in research and industry:

  • Dye Manufacturing: They are crucial intermediates in the production of various dyes, including azo dyes and triphenylmethane dyes.

  • Organic Synthesis: N,N-diethylaniline is used as a catalyst and a precursor in various organic reactions.

  • Pharmaceutical and Agrochemical Research: The aniline scaffold is present in many bioactive molecules, making its derivatives, such as diethylanilines, valuable building blocks in the synthesis of new pharmaceutical and agrochemical compounds.

This guide provides a foundational understanding of diethylaniline isomers for professionals in relevant scientific fields. Further research into specific isomers will likely reveal more nuanced properties and applications.

An In-depth Technical Guide to the Spectroscopic Analysis of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-diethylaniline is an aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in any manufacturing process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from similar substituted aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t1HH-5
~6.60 - 6.70m3HH-2, H-4, H-6
3.35q4HN(CH₂CH₃)₂
2.60q2HAr-CH₂CH₃
1.18t6HN(CH₂CH₃)₂
1.25t3HAr-CH₂CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C-1
~145C-3
~129C-5
~115C-4
~114C-6
~111C-2
~44N(CH₂CH₃)₂
~29Ar-CH₂CH₃
~15Ar-CH₂CH₃
~13N(CH₂CH₃)₂
Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch.[1][2][3]
2970-2850StrongAliphatic C-H stretch (from ethyl groups).
1600-1585Medium-StrongAromatic C=C in-ring stretch.[1]
1500-1400Medium-StrongAromatic C=C in-ring stretch.[1]
1335-1250StrongAromatic C-N stretch.[4][5]
900-675StrongAromatic C-H out-of-plane ("oop") bending, indicative of substitution pattern.[1]
Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation

m/zInterpretation
177Molecular ion [M]⁺
162[M - CH₃]⁺ (loss of a methyl radical from an ethyl group)
148[M - C₂H₅]⁺ (loss of an ethyl radical)
134[M - (C₂H₅)₂ + H]⁺ (loss of diethylamino group with hydrogen transfer)
106[C₆H₄(C₂H₅)]⁺ (benzylic cation)

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) as the ionization method to generate the molecular ion and fragment ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS StructureElucidation Structure Elucidation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and the standard experimental procedures for its determination. While experimental data for this specific molecule is not widely available, the predictive analysis and detailed protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to undertake the characterization of this compound and related compounds. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of newly synthesized molecules, thereby ensuring the reliability and reproducibility of scientific research and development.

References

An In-depth Technical Guide on the Solubility of N,3-diethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific quantitative solubility data for N,3-diethylaniline in various organic solvents. The available information predominantly pertains to its isomer, N,N-diethylaniline. This guide provides a summary of the known qualitative solubility for N,N-diethylaniline as a surrogate, alongside a comprehensive, generalized experimental protocol for determining the solubility of liquid aromatic amines like this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₅N. It is a substituted aniline with two ethyl groups, one attached to the nitrogen atom and the other at the meta position of the benzene ring. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, drug development, and materials science, as solubility dictates reaction kinetics, purification methods, and formulation strategies.

Qualitative Solubility Profile (of N,N-diethylaniline)

While specific data for this compound is unavailable, the solubility of its isomer, N,N-diethylaniline, can offer some general guidance. It is important to note that solubility can differ significantly between isomers due to variations in molecular structure, polarity, and intermolecular forces.

Table 1: Qualitative Solubility of N,N-diethylaniline in Various Solvents

Solvent ClassSolvent ExampleSolubility DescriptionCitation
WaterWaterSlightly soluble to Insoluble[1][2][3]
AlcoholsEthanolSoluble / Slightly Soluble[1][3][4]
EthersDiethyl EtherSoluble / Slightly Soluble[1][3][4]
HalogenatedChloroformSoluble / Slightly Soluble[1][4]
AromaticBenzeneSoluble[4]
KetonesAcetoneSoluble[5]

Note: The term "slightly soluble" can be ambiguous and may vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Thermostatic shaker or water bath with agitation capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detector)

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add a fixed, accurately weighed amount or volume of the organic solvent to several vials.

    • To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

  • Equilibration:

    • Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for the separation of the two phases.

    • Alternatively, for faster separation, the samples can be centrifuged at a constant temperature.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Avoid disturbing the undissolved this compound layer.

    • Filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of the undissolved solute.

    • Accurately weigh the filtered aliquot and then dilute it to a known volume with the same solvent.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV instrument to determine the concentration of this compound.

  • Data Calculation:

    • Using the concentration from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the guiding principle of "like dissolves like."

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions F Analyze Sample via GC or HPLC A->F B Add Excess Solute (this compound) to Solvent C Equilibrate at Constant Temperature (24-72h) B->C D Separate Phases (Settling/Centrifugation) C->D E Sample and Filter Supernatant D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Experimental workflow for determining the solubility of this compound.

Like_Dissolves_Like cluster_polar Polar cluster_nonpolar Non-Polar P_Solute Polar Solute P_Solvent Polar Solvent P_Solute->P_Solvent Soluble NP_Solvent Non-Polar Solvent P_Solute->NP_Solvent Insoluble NP_Solute Non-Polar Solute NP_Solute->P_Solvent Insoluble NP_Solute->NP_Solvent Soluble

Caption: The principle of "like dissolves like" for predicting solubility.

References

A Technical Guide to the Discovery and Historical Synthesis of N,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical and modern synthetic routes to N,3-diethylaniline (DEA). It details the evolution of synthetic methodologies, presents comparative data, and offers detailed experimental protocols for key reactions. This guide is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction and Historical Context

This compound, also known as N,N-diethyl-3-methylaniline, is an aromatic tertiary amine that serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pharmaceuticals, and agrochemicals. Its structural properties, featuring a diethylamino group on a toluene backbone, make it a versatile building block in organic synthesis.

The discovery of this compound is not attributed to a single event but is intrinsically linked to the broader development of N-alkylation techniques for aromatic amines in the late 19th and early 20th centuries. Early methods for producing N-alkylated anilines were often non-selective and required harsh reaction conditions, such as heating aniline derivatives with alcohols or alkyl halides under high pressure in autoclaves. These processes, while foundational, suffered from drawbacks including high energy consumption and the formation of product mixtures. Over time, advancements in catalysis have led to more efficient, selective, and environmentally benign synthetic routes, such as reductive amination and gas-phase alkylation over solid-acid catalysts.

Synthesis Methodologies: From Historical to Modern Approaches

The synthesis of N-alkylanilines has evolved significantly. Historically, high-pressure alkylation was the primary method. Modern approaches favor catalytic methods that offer higher selectivity and yield under milder conditions.

Historical Approach: High-Pressure Alkylation

One of the earliest industrial methods for N-alkylation involved heating an aniline salt with an alcohol in a sealed vessel. This process, detailed in early 20th-century chemical literature for analogous compounds like N,N-diethylaniline, relied on high temperatures and pressures to drive the reaction forward.[1][2] The use of an acid catalyst, often in the form of an aniline salt like the hydrochloride, was crucial.

Modern Approach: Catalytic Reductive Amination

Contemporary organic synthesis favors methods that are both efficient and sustainable. Catalytic reductive amination represents a significant improvement for N-alkylation. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine. This approach proceeds smoothly at room temperature with excellent yields and selectivity, presenting a facile and environmentally friendly alternative.[3]

Comparative Analysis of Synthesis Protocols

The following table summarizes and compares the key parameters of historical and modern synthetic methods for this compound and its analogs.

ParameterHistorical High-Pressure AlkylationModern Catalytic Reductive Amination
Starting Materials 3-Methylaniline hydrochloride, Ethanol3-Ethylaniline, Acetaldehyde
Reagents/Catalyst None (Autocatalytic/Pressure Driven)Palladium on Carbon (Pd/C), Ammonium Formate
Solvent Excess Ethanol2-Propanol / Water
Temperature 180 - 240°C[1]Room Temperature[3]
Pressure High (Autoclave, ~30 atm)[1]Atmospheric
Reaction Time 8 hours[2]30 minutes[3]
Reported Yield ~80% (for N,N-diethylaniline)[2]>95% (for N-ethyl-2,6-diethylaniline)[3]
Workup Distillation, Caustic Wash, Steam DistillationFiltration, Solvent Removal, Extraction

Detailed Experimental Protocols

Protocol 1: Historical High-Pressure Synthesis (Adapted from N,N-diethylaniline synthesis)

This protocol is based on historical methods for the synthesis of N,N-diethylaniline and is adapted for this compound.

  • Preparation: An enameled autoclave is charged with 1.0 mole of 3-methylaniline hydrochloride and 2.5 moles of 95% ethanol.

  • Reaction: The autoclave is sealed and heated to 180°C for 8 hours. The internal pressure will rise significantly.[2]

  • Isolation: After cooling, the contents are transferred to a round-bottomed flask. Excess ethanol and any formed ether are removed by distillation.

  • Purification: The residual mixture is treated with a 30% sodium hydroxide solution to neutralize the hydrochloride salt and liberate the free amine.

  • Final Purification: The this compound is then purified by steam distillation. The organic layer is separated from the distillate, dried over solid potassium hydroxide, and fractionally distilled to yield the pure product.

Protocol 2: Modern Reductive Amination Synthesis (Adapted)

This protocol is adapted from a modern, high-yield synthesis of a related secondary amine.[3]

  • Catalyst Activation: A flask is charged with 2-propanol (90 ml) and a catalytic amount of 10% Pd/C (0.1 equivalents). A solution of ammonium formate (10 equivalents) in water (10 ml) is added, and the mixture is stirred for 5 minutes to activate the catalyst.[3]

  • Reaction: 3-Ethylaniline (1.0 equivalent) and acetaldehyde (1.0 equivalent) are added to the reaction mixture.[3]

  • Monitoring: The reaction is stirred at room temperature for 30 minutes and monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the Pd/C catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.[3]

  • Extraction & Purification: The residue is diluted with dichloromethane and washed with brine. The organic phase is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The final product is purified by silica gel column chromatography.[3]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the historical and modern synthesis methods.

historical_synthesis start 3-Methylaniline HCl + Ethanol autoclave High-Pressure Autoclave (180°C, 8h) start->autoclave distill1 Distillation (Remove EtOH) autoclave->distill1 neutralize Neutralization (NaOH solution) distill1->neutralize distill2 Steam Distillation & Drying neutralize->distill2 product This compound distill2->product

Caption: Workflow for the historical high-pressure synthesis of this compound.

modern_synthesis reactants 3-Ethylaniline + Acetaldehyde catalyst Pd/C, NH4HCO2 2-Propanol/Water, RT, 30min reactants->catalyst filtration Catalyst Filtration (Celite) catalyst->filtration extraction Extraction (DCM) & Drying (Na2SO4) filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the modern catalytic reductive amination synthesis.

References

A Comprehensive Technical Guide on the Theoretical Electronic Structure of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the electronic structure of N,3-diethylaniline. While direct computational studies on this compound are not extensively available in published literature, this document synthesizes data and protocols from theoretical studies on analogous aniline derivatives to present a robust framework for its analysis. The methodologies and expected outcomes are detailed to assist researchers in computational chemistry and drug development in understanding and predicting the electronic properties of this molecule.

Introduction to the Electronic Structure of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of commercially important products, including dyes and pharmaceuticals. The electronic properties of these molecules, governed by the interaction of the amino group's lone pair of electrons with the aromatic π-system of the benzene ring, are highly sensitive to the nature and position of substituents.

In this compound, the ethyl group on the nitrogen atom (N-ethyl) and the ethyl group at the meta-position (3-ethyl) of the benzene ring influence the molecule's geometry and electronic characteristics. The N-ethyl group can affect the degree of pyramidalization at the nitrogen atom and the rotational barrier around the C-N bond. The 3-ethyl group, being an electron-donating group, is expected to modulate the electron density distribution within the aromatic ring. Theoretical calculations are indispensable for elucidating these subtle electronic effects.

Theoretical Computational Methodology

The electronic structure of aniline derivatives is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

Experimental Protocols (Computational Details):

A standard computational protocol for calculating the electronic structure of this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set would be 6-311++G(d,p) or a larger one for higher accuracy.[1][2] The optimization process finds the minimum energy structure on the potential energy surface. A vibrational frequency analysis is then performed to confirm that the optimized geometry corresponds to a true minimum (i.e., no imaginary frequencies).[3]

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to compute various electronic properties. These include:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

    • Population Analysis: To understand the charge distribution within the molecule, population analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are conducted. NBO analysis is often preferred as it can provide a more chemically intuitive picture of atomic charges and bonding interactions.[2]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack.

  • Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, SPARTAN, or GAMESS.

A logical workflow for these theoretical calculations is depicted in the following diagram:

Theoretical_Calculation_Workflow Start Define Molecule: This compound ChooseMethod Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Start->ChooseMethod GeomOpt Geometry Optimization ChooseMethod->GeomOpt FreqAnalysis Frequency Analysis GeomOpt->FreqAnalysis VerifyMin Verify True Minimum (No Imaginary Frequencies) FreqAnalysis->VerifyMin VerifyMin->GeomOpt Failure SinglePoint Single-Point Energy Calculation VerifyMin->SinglePoint Success Properties Calculate Electronic Properties: - HOMO/LUMO Energies - NBO/Mulliken Charges - Molecular Electrostatic Potential SinglePoint->Properties Analyze Analyze and Interpret Results Properties->Analyze

Workflow for Theoretical Calculation of Electronic Structure.

Predicted Electronic Properties of this compound

Based on studies of structurally similar molecules, we can predict the key electronic properties of this compound. The following tables summarize expected quantitative data, drawing analogies from computational studies on N,N-diethylaniline and other substituted anilines.

Table 1: Calculated Geometric Parameters for Aniline and N,N-Dimethylaniline

ParameterAniline (Experimental)Aniline (B3LYP/6-311++G(df,pd))[2]N,N-Dimethylaniline (B3LYP/6-311++G**)[1]
C-N Bond Length (Å)1.4021.4041.425
C-C Bond Lengths (Å)1.393 - 1.3981.394 - 1.4001.396 - 1.401
H-N-H/C-N-C Angle (°)113.1112.9112.1
Amino Group Out-of-Plane Angle (°)~37.538.2-

For this compound, the C-N bond length is expected to be slightly longer than in aniline due to the steric and electronic effects of the N-ethyl group. The ethyl group at the meta position is not expected to significantly alter the C-N bond length compared to N-ethylaniline.

Table 2: Calculated Electronic Properties of Substituted Anilines

MoleculeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
AnilineB3LYP/6-31+G(d,p)-5.25-0.115.14
N,N-DimethylanilineDFT (generic)-4.89-0.214.68
3-MethylanilineAM1[4]-8.240.658.89

The HOMO energy of this compound is expected to be higher (less negative) than that of aniline due to the electron-donating nature of the two ethyl groups. This would result in a smaller HOMO-LUMO gap, suggesting higher reactivity.

Table 3: Calculated Atomic Charges for Aniline using NBO Analysis

AtomAniline (B3LYP/6-311++G(df,pd))[2]
N-0.852
C (ipso)0.098
C (ortho)-0.203
C (meta)-0.063
C (para)-0.170

In this compound, the nitrogen atom will carry a significant negative charge. The ethyl group at the 3-position is expected to slightly increase the negative charge on the adjacent carbon atoms of the ring.

Signaling Pathways and Logical Relationships

The influence of substituents on the electronic properties of aniline can be visualized as a logical relationship. The electron-donating or withdrawing nature of the substituents directly impacts the electron density of the aromatic ring and the amino group, which in turn affects the molecular properties.

Substituent_Effects Substituent Substituent Properties (e.g., N-ethyl, 3-ethyl) EDG Electron-Donating Groups Substituent->EDG e.g., Alkyl groups IncreaseED IncreaseED EDG->IncreaseED Increase Electron Density on Ring and Amino Group EWG Electron-Withdrawing Groups HigherHOMO Higher HOMO Energy IncreaseED->HigherHOMO Leads to SmallerGap Smaller HOMO-LUMO Gap IncreaseED->SmallerGap Leads to IncreasedReactivity Increased Chemical Reactivity (e.g., towards electrophiles) HigherHOMO->IncreasedReactivity Correlates with SmallerGap->IncreasedReactivity Correlates with

Influence of Electron-Donating Groups on Aniline's Electronic Properties.

Conclusion

Theoretical calculations provide a powerful tool for understanding the electronic structure of this compound. By applying established computational methodologies, particularly DFT, researchers can obtain valuable insights into its geometric parameters, molecular orbital energies, and charge distribution. This information is critical for predicting its reactivity, designing new synthetic routes, and understanding its potential applications in drug development and materials science. The data and protocols presented in this guide, derived from studies on analogous molecules, offer a solid foundation for future computational investigations of this compound.

References

An In-depth Technical Guide to the Isomers of Diethylaniline and Their Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural isomers of diethylaniline, focusing on their basic properties. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for applications in organic synthesis, pharmaceutical development, and materials science, where they serve as catalysts, intermediates, and key structural motifs.

Introduction to Diethylaniline Isomers

Diethylaniline (C₁₀H₁₅N) can exist in several isomeric forms, which are broadly categorized into N-substituted and ring-substituted isomers. The position of the ethyl groups significantly influences the molecule's electronic and steric properties, which in turn dictates its basicity.

  • N,N-Diethylaniline: A tertiary amine where two ethyl groups are attached to the nitrogen atom of aniline. It is a widely used reagent and intermediate.

  • Ring-Substituted Diethylanilines: These are primary amines where two ethyl groups are attached to the benzene ring at various positions (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).

The availability of the nitrogen lone pair for protonation is the primary determinant of basicity. This is modulated by:

  • Electronic Effects: Electron-donating groups (like alkyl groups) on the ring increase the electron density on the nitrogen, enhancing basicity.

  • Steric Effects: Bulky groups near the amino group can hinder its interaction with protons, thereby reducing basicity. This effect is particularly pronounced in ortho-substituted anilines.

Basicity of Diethylaniline Isomers
IsomerStructurepKa of Conjugate AcidData TypeReference
N,N-Diethylaniline C₆H₅N(CH₂CH₃)₂6.61 (at 22°C)Experimental[1]
2,6-Diethylaniline (CH₃CH₂)₂C₆H₃NH₂~4.30Predicted
2,3-Dimethylaniline (CH₃)₂C₆H₃NH₂4.70 (at 25°C)Experimental[2][3][4]
3,4-Dimethylaniline (CH₃)₂C₆H₃NH₂5.17 (at 25°C)Experimental
3,5-Dimethylaniline (CH₃)₂C₆H₃NH₂4.79 (at 19°C)Experimental[5]

Note: The pKa values for dimethylaniline isomers are provided as proxies to demonstrate electronic effects in the absence of complete data for all diethylaniline isomers.

Analysis of Structure-Basicity Relationships

The data highlights a significant variance in basicity among the isomers.

  • N,N-Diethylaniline is the most basic among the measured compounds. The ethyl groups on the nitrogen atom increase its basicity relative to aniline through an inductive effect.

  • 2,6-Diethylaniline is predicted to be a much weaker base. This is a classic example of steric hindrance , where the two bulky ethyl groups in the ortho positions physically obstruct the lone pair on the nitrogen, making it difficult for a proton to approach and bond.

  • Ring-Substituted Isomers: The dimethylaniline data shows that moving the alkyl groups away from the amino group (e.g., 3,4-dimethylaniline) results in a higher basicity compared to when one is in the ortho position (e.g., 2,3-dimethylaniline). This is because the electron-donating inductive effect of the alkyl groups enhances basicity, and this effect is maximized when steric hindrance is minimized.

G cluster_0 Factors Influencing Basicity cluster_1 Resulting Basicity (pKa) Structure Isomeric Structure Electronic Electronic Effects (+I of alkyl groups) Structure->Electronic Steric Steric Effects (Ortho-substitution) Structure->Steric High_pKa High Basicity (e.g., N,N-Diethylaniline, pKa ≈ 6.61) Electronic->High_pKa Increases e⁻ density on Nitrogen Low_pKa Low Basicity (e.g., 2,6-Diethylaniline, pKa ≈ 4.30) Steric->Low_pKa Hinders Protonation

Caption: Logical relationship between isomeric structure and basicity.

Experimental Protocols for Basicity Determination

The determination of pKa values is a fundamental experimental procedure. Potentiometric titration is a common and reliable method.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the general steps for determining the pKa of a weakly basic amine like a diethylaniline isomer.

1. Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a diethylaniline isomer by monitoring the pH of its solution during titration with a strong acid.

2. Materials and Equipment:

  • Diethylaniline isomer sample (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Analytical balance

3. Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the diethylaniline isomer to prepare a solution of known concentration (e.g., 0.01 M).

    • Dissolve the sample in a known volume of deionized water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.

  • Titration Setup:

    • Place the beaker containing the amine solution on the magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized HCl solution and record the initial volume.

  • Titration Process:

    • Begin stirring the amine solution at a moderate, constant speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened out in the acidic region.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

G start Start: Prepare Materials prep_amine Prepare Amine Solution (Known Concentration) start->prep_amine prep_titrant Prepare Standardized HCl Titrant start->prep_titrant calibrate Calibrate pH Meter start->calibrate setup Set up Titration Apparatus (pH meter, burette, stirrer) prep_amine->setup prep_titrant->setup titrate Perform Titration: Add HCl in increments, record pH and Volume setup->titrate calibrate->setup plot Plot Titration Curve (pH vs. Volume of HCl) titrate->plot analyze Analyze Curve: 1. Find Equivalence Point (Vₑ) 2. Find Half-Equivalence Point (Vₑ/2) plot->analyze result Determine pKa (pKa = pH at Vₑ/2) analyze->result end End result->end

References

N,3-diethylaniline mechanism of action in chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of N,N-diethylaniline in Chemical Reactions

Disclaimer: The user request specified "N,3-diethylaniline," which is an ambiguous chemical name. This guide focuses on the well-documented and industrially significant compound N,N-diethylaniline (CAS 91-66-7), as it is the most plausible subject for an in-depth technical review. N,N-diethylaniline is a tertiary amine widely utilized as a versatile intermediate and catalyst in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2]

Core Mechanisms of Action

N,N-diethylaniline's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic ring. This structure dictates its role as a nucleophile, a base, a catalyst, and a reactant in various organic transformations.

Nucleophilic and Basic Character

The nitrogen atom in N,N-diethylaniline possesses a lone pair of electrons, making it a potent nucleophile and a moderate Brønsted-Lowry base (pKa of the conjugate acid is ~6.6).[3] This basicity allows it to act as an acid scavenger in reactions that produce acidic byproducts, neutralizing acids in exothermic reactions to form salts and water.[1][4][5] Its nucleophilicity is fundamental to its role in dye synthesis.

Dye Synthesis: N,N-diethylaniline serves as a crucial precursor for triarylmethane dyes. For instance, in the synthesis of Brilliant Green, it undergoes a condensation reaction with benzaldehyde.[4] The mechanism involves the electrophilic attack of the protonated aldehyde on the electron-rich para position of the N,N-diethylaniline ring.

Electrophilic Aromatic Substitution

The diethylamino group (-N(Et)₂) is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the resonance donation of the nitrogen's lone pair into the benzene ring, which increases the electron density at these positions.

However, the bulky nature of the two ethyl groups creates significant steric hindrance at the ortho positions. Consequently, substitution often occurs preferentially at the para position. This steric effect is evident in bromination reactions, where the bulky ethyl groups can prevent bromination at the ortho positions, leading to higher selectivity for the para-substituted product compared to its less hindered counterpart, N,N-dimethylaniline.[6]

Role in Catalysis and as a Reducing Agent

N,N-diethylaniline is employed as a catalyst in various organic reactions, often functioning as a tertiary amine base.[7][8]

Furthermore, its complex with borane, diethylaniline borane (DEANB) , is utilized as a stable and selective reducing agent in organic synthesis.[4][7] In this complex, the nitrogen atom donates its lone pair to the boron atom, stabilizing the borane and modulating its reactivity for reductions.

Oxidation Reactions

N,N-diethylaniline can undergo oxidation. The kinetics and mechanism of its oxidation by periodate have been studied, revealing a second-order reaction, first-order in both the aniline and the periodate.[9] The reaction proceeds through an intermediate and does not involve free radicals. The primary products of this oxidation are identified as O-ethylquinoneoxime and p-nitrosophenetole.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to N,N-diethylaniline.

Table 1: Physicochemical Properties of N,N-diethylaniline

PropertyValueReference(s)
CAS Number91-66-7[4]
Molecular FormulaC₁₀H₁₅N[4]
Molar Mass149.237 g·mol⁻¹[4]
AppearanceColorless to yellowish liquid[4][10]
Melting Point-38 °C[4][11]
Boiling Point216-217 °C[4][11]
Density0.938 g/mL at 25 °C[11]
Solubility in Water0.13 g/L - 1.4 g/L[1][4]
pKa (conjugate acid)6.57[3]
Refractive Index1.542 (at 20 °C)[11]
Flash Point83-88 °C[4][11]

Table 2: Thermodynamic Parameters for the Periodate Oxidation of N,N-diethylaniline

ParameterValueReference(s)
Activation Energy (Ea)13.2 kcal mol⁻¹[9]
Pre-exponential Factor (A)5.89 × 10⁹ dm³ mol⁻¹ s⁻¹[9]
Entropy of Activation (ΔS#)-16.2 cal mol⁻¹ K⁻¹[9]
Gibbs Free Energy of Activation (ΔG#)17.6 kcal mol⁻¹[9]
Enthalpy of Activation (ΔH#)12.6 kcal mol⁻¹[9]

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2,6-diethylaniline (Illustrative N-Alkylation)

This protocol describes the N-alkylation of 2,6-diethylaniline, a reaction type analogous to syntheses involving N,N-diethylaniline.[12]

  • Catalyst Activation: Add 2-propanol (90 ml) to a flask containing 10% Pd/C catalyst (0.5 mmol).

  • Hydrogen Donor Addition: Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask. Stir the mixture for 5 minutes to activate the catalyst.

  • Reactant Addition: Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

  • Reaction: Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure at 45-50°C. Dilute the residue with dichloromethane and wash with a brine solution. Separate the organic phase, dry it over anhydrous Na₂SO₄, and distill under reduced pressure. Purify the final product by silica gel column chromatography using an ethyl acetate/cyclohexane eluent.[12]

Protocol 2: Purification of N,N-diethylaniline

A common method for purifying commercial N,N-diethylaniline is as follows:[13]

  • Reflux: Reflux the crude N,N-diethylaniline with half its weight of acetic anhydride for 4 hours. This step helps to remove primary and secondary amine impurities.

  • Distillation: Fractionally distill the mixture under reduced pressure (boiling point is approximately 92°C at 10 mmHg).[13]

Visualizations

Electrophilic_Aromatic_Substitution Mechanism of Electrophilic Aromatic Substitution cluster_intermediate Intermediate DEA N,N-Diethylaniline Sigma Sigma Complex (Arenium Ion) DEA->Sigma Attack at para position E_plus Electrophile (E+) Product Para-substituted Product Sigma->Product Deprotonation H_plus H+

Caption: Electrophilic substitution on N,N-diethylaniline.

Synthesis_Workflow General Workflow for Synthesis and Purification reactants Reactants + Catalyst + Solvent 1. Combine in Reaction Vessel reaction Reaction 2. Stir at specified Temp/Time reactants->reaction workup Work-up 3. Filter/Quench/Extract reaction->workup purification Purification 4. Distillation or Chromatography workup->purification analysis {Analysis | 5. NMR, GC-MS, etc.} purification->analysis

Caption: A typical experimental workflow for synthesis.

Borane_Complex Formation and Action of Diethylaniline Borane (DEANB) DEA N,N-Diethylaniline (Lewis Base) DEANB DEANB Complex (Stable Reducing Agent) DEA->DEANB Complexation BH3 Borane (BH3) (Lewis Acid) Alcohol Reduced Alcohol (e.g., R-CH(OH)-R') DEANB->Alcohol Hydride Transfer Carbonyl Carbonyl Compound (e.g., R-CO-R')

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N,3-diethylaniline as a key coupling component. The following sections detail the general workflow, a representative experimental protocol, and expected analytical data.

Introduction to Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry and involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).

  • Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.

This compound serves as an effective coupling component. The diethylamino group is a strong activating group, directing the electrophilic substitution to the para position (position 4) of the aniline ring. The ethyl group at the meta position (position 3) provides steric hindrance that can influence the reaction rate and the properties of the final dye molecule.

General Experimental Workflow

The synthesis of an azo dye using this compound follows a well-established sequence of reactions. The overall workflow can be visualized as a two-stage process, beginning with the formation of the diazonium salt from a primary aromatic amine, followed by the coupling reaction with this compound to yield the final azo dye.

General workflow for azo dye synthesis.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of an azo dye, specifically 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline, by coupling diazotized p-nitroaniline with this compound. This protocol is adapted from established procedures for similar azo couplings.

Materials and Equipment:

  • p-Nitroaniline

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Part A: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, add 1.38 g (10 mmol) of p-nitroaniline to 20 mL of water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. The mixture will form a slurry.

  • Cool the mixture to 0–5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear and pale yellow.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.63 g (10 mmol) of this compound in 50 mL of a 1M HCl solution.

  • Cool this solution to 0–5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the this compound solution with vigorous stirring. The reaction is highly exothermic, so maintain the temperature below 10 °C.

  • A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Slowly neutralize the reaction mixture by adding a 2M NaOH solution dropwise until the pH is approximately 7. This will ensure complete precipitation of the dye.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of cold water to remove any inorganic salts.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified azo dye.

  • Dry the purified product in a vacuum oven.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of this compound, which is activated by the strongly electron-donating diethylamino group.

ReactionMechanism Diazonium p-Nitrobenzene diazonium ion (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate Attack at para-position Aniline This compound (Nucleophile) Aniline->Intermediate Product Azo Dye Product Intermediate->Product Deprotonation (Restores Aromaticity)

Electrophilic substitution mechanism.

Data Presentation

The following table summarizes representative quantitative data that would be collected during the synthesis and characterization of azo dyes derived from this compound.

Diazo Component PrecursorCoupling ComponentResulting Azo DyeTheoretical Yield (g)Actual Yield (g)% YieldM.p. (°C)λmax (nm)
p-NitroanilineThis compound4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline2.982.5385%155-157~480
AnilineThis compound4-(phenyldiazenyl)-3-ethyl-N,N-diethylaniline2.532.2087%110-112~410
Sulfanilic acidThis compound4-((4-sulfophenyl)diazenyl)-3-ethyl-N,N-diethylaniline3.332.8084%>250~430

Note: The data presented above are representative examples and may vary based on specific reaction conditions and the purity of the reagents.

Characterization Data (Representative)

For the synthesized 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline:

  • FT-IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-N stretch).

  • ¹H NMR (CDCl₃, δ ppm): ~8.3 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H meta to NO₂), ~7.6 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.4 (q, 4H, -N(CH₂CH₃)₂), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 6H, -N(CH₂CH₃)₂), ~1.1 (t, 3H, -CH₂CH₃).

  • UV-Vis (Ethanol): λmax ≈ 480 nm.

These application notes provide a foundational guide for the synthesis of azo dyes using this compound. Researchers are encouraged to optimize the reaction conditions for specific applications and to perform thorough characterization of the synthesized compounds.

Application Notes and Protocols: N,N-Diethylaniline in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of N,N-diethylaniline and its derivatives in the synthesis of active pharmaceutical ingredients (APIs). Due to a lack of specific information on N,3-diethylaniline in pharmaceutical manufacturing, this document focuses on the applications of the more prevalent isomer, N,N-diethylaniline. This compound serves as a key reagent in the asymmetric synthesis of chiral intermediates, which are crucial building blocks for a range of pharmaceuticals.

The protocols and data presented herein are compiled from various sources, including patents and scientific literature. While care has been taken to provide accurate and detailed methodologies, these should be regarded as illustrative examples. Researchers are advised to consult the original source documents and adapt the procedures to their specific laboratory conditions and safety protocols.

Application 1: Asymmetric Synthesis of Chiral Alcohols for API Intermediates

N,N-diethylaniline hydrochloride is a key component of an in-situ generated reagent system for the asymmetric reduction of prochiral ketones to enantiomerically pure alcohols. These chiral alcohols are vital intermediates in the synthesis of several important APIs, including Dapoxetine, Fluoxetine, Atomoxetine, Duloxetine, and Rivastigmine.[1]

The reagent is typically formed from sodium borohydride, N,N-diethylaniline hydrochloride, and an optically active catalyst, such as α,α-diphenyl-2-pyrrolidinyl methanol. This method offers a cost-effective and convenient route to chiral intermediates with high enantiomeric purity.[1]

Quantitative Data for Asymmetric Reduction

The following table summarizes the quantitative data for the asymmetric reduction of 3-chloro-1-phenyl-propan-1-one to (R)-3-chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of Dapoxetine, as described in patent literature.[1]

ParameterValueReference
Starting Material3-chloro-1-phenyl-propan-1-one[1]
Product(R)-3-chloro-1-phenyl-1-propanol[1]
Reducing Agent SystemSodium borohydride, N,N-diethylaniline hydrochloride, (R)-α,α-diphenyl-2-pyrrolidinyl methanol[1]
SolventDichloromethane[1]
Reaction Temperature20-35°C[1]
Yield>85% (example yield: 5.83 Kg from 7 Kg starting material)[1]
Enantiomeric Excess (ee)>95% (example ee: 95%)[1]
Purity (HPLC)>98% (example purity: 98%)[1]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-chloro-1-phenyl-propan-1-one

This protocol describes the synthesis of (R)-3-chloro-1-phenyl-1-propanol, a key intermediate for Dapoxetine, using the N,N-diethylaniline hydrochloride-based reagent system.[1]

Materials:

  • Sodium borohydride (NaBH₄)

  • N,N-diethylaniline hydrochloride

  • (R)-α,α-diphenyl-2-pyrrolidinyl methanol

  • 3-chloro-1-phenyl-propan-1-one

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Aqueous Hydrochloric Acid (HCl)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred suspension of sodium borohydride in anhydrous dichloromethane under a nitrogen atmosphere at 25-30°C, add N,N-diethylaniline hydrochloride. The molar ratio of N,N-diethylaniline hydrochloride to sodium borohydride should be at least 1:1 to ensure high enantioselectivity.[1]

  • Stir the mixture for 30-60 minutes.

  • Add (R)-α,α-diphenyl-2-pyrrolidinyl methanol to the mixture and stir for another 30 minutes to generate the active catalyst in situ.

  • In a separate flask, dissolve 3-chloro-1-phenyl-propan-1-one in anhydrous dichloromethane.

  • Slowly add the solution of the ketone to the catalyst mixture at 25-30°C. The reaction is exothermic and the temperature should be maintained in the range of 20-35°C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the concentrated mass, add toluene and aqueous hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to yield (R)-3-chloro-1-phenyl-1-propanol.

  • The product can be further purified by crystallization from a suitable solvent system like n-heptane if required.

Protocol 2: Synthesis of Dapoxetine from (R)-3-chloro-1-phenyl-1-propanol

This part of the protocol for the conversion of the chiral intermediate to Dapoxetine is a plausible route based on established chemical transformations, as a complete, detailed protocol starting from this specific intermediate and using N,N-diethylaniline derivatives was not found in a single source.

Step 2a: Williamson Ether Synthesis

  • To a solution of (R)-3-chloro-1-phenyl-1-propanol in a suitable solvent such as dimethylformamide (DMF), add 1-naphthol and a strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature.

  • Heat the reaction mixture to around 80-100°C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 2b: Conversion to Amine and Reductive Amination

  • The hydroxyl group of the product from Step 2a can be converted to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • The resulting intermediate is then reacted with an excess of dimethylamine in a suitable solvent to yield (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine).

  • Alternatively, the alcohol can be subjected to a reductive amination reaction with dimethylamine and a reducing agent.

Visualizations

Synthesis Workflow for Dapoxetine

Dapoxetine_Synthesis cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Synthesis of Dapoxetine ketone 3-chloro-1-phenyl-propan-1-one chiral_alcohol (R)-3-chloro-1-phenyl-1-propanol ketone->chiral_alcohol NaBH4, N,N-diethylaniline·HCl, (R)-α,α-diphenyl-2-pyrrolidinyl methanol intermediate_ether (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol chiral_alcohol->intermediate_ether 1-naphthol, Base dapoxetine Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) intermediate_ether->dapoxetine 1. Mesylation 2. Dimethylamine

Caption: Synthesis of Dapoxetine via asymmetric reduction.

Signaling Pathways of Relevant Pharmaceuticals

The following diagrams illustrate the mechanisms of action for the pharmaceuticals mentioned.

Dapoxetine Signaling Pathway

Dapoxetine_Pathway Dapoxetine Dapoxetine SERT Serotonin Transporter (SERT) in Presynaptic Neuron Dapoxetine->SERT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake SynapticCleft Synaptic Cleft Serotonin->SynapticCleft Increased concentration PostsynapticReceptor Postsynaptic 5-HT Receptor SynapticCleft->PostsynapticReceptor Increased stimulation EjaculatoryDelay Delayed Ejaculation PostsynapticReceptor->EjaculatoryDelay

Caption: Mechanism of action of Dapoxetine.

Fluoxetine Signaling Pathway

Fluoxetine_Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) in Presynaptic Neuron Fluoxetine->SERT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake SynapticCleft Synaptic Cleft Serotonin->SynapticCleft Increased concentration PostsynapticReceptor Postsynaptic 5-HT Receptor SynapticCleft->PostsynapticReceptor Increased stimulation AntidepressantEffect Antidepressant Effect PostsynapticReceptor->AntidepressantEffect Atomoxetine_Pathway Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) in Presynaptic Neuron Atomoxetine->NET Inhibits Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake SynapticCleft Synaptic Cleft Norepinephrine->SynapticCleft Increased concentration PostsynapticReceptor Postsynaptic Adrenergic Receptor SynapticCleft->PostsynapticReceptor Increased stimulation ADHD_Improvement Improved ADHD Symptoms PostsynapticReceptor->ADHD_Improvement Duloxetine_Pathway Duloxetine Duloxetine SERT Serotonin Transporter (SERT) Duloxetine->SERT Inhibits NET Norepinephrine Transporter (NET) Duloxetine->NET Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake SynapticCleft Synaptic Cleft Serotonin->SynapticCleft Increased Norepinephrine->SynapticCleft Increased PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors TherapeuticEffects Antidepressant & Analgesic Effects PostsynapticReceptors->TherapeuticEffects Rivastigmine_Pathway Rivastigmine Rivastigmine AChE Acetylcholinesterase (AChE) Rivastigmine->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Rivastigmine->BuChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Breakdown BuChE->Acetylcholine Breakdown SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft Increased concentration PostsynapticReceptor Postsynaptic Cholinergic Receptor SynapticCleft->PostsynapticReceptor Increased stimulation CognitiveImprovement Improved Cognitive Function PostsynapticReceptor->CognitiveImprovement

References

Application Notes and Protocols for N,3-diethylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published experimental data specifically detailing the synthesis and reactions of N,3-diethylaniline is scarce. The following protocols and application notes are based on established general methodologies for the alkylation of aniline derivatives and the known applications of its isomers, such as N,N-diethylaniline. These should be regarded as starting points for research and development, and optimization will be required.

Introduction

This compound is an aromatic organic compound, a derivative of aniline with ethyl groups attached to the nitrogen atom and at the meta position of the benzene ring. Like other substituted anilines, it holds potential as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals. Its structural isomer, N,N-diethylaniline, is a widely used intermediate, suggesting that this compound could serve as a valuable building block for creating novel molecules with unique properties.[1][2] This document provides a proposed experimental protocol for its synthesis and outlines its potential applications based on analogous compounds.

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
IUPAC Name This compound
CAS Number 101415-17-2
XLogP3 3.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bond Count 3

Source: PubChem CID 10866510[3]

Proposed Synthesis of this compound

The most direct proposed synthesis of this compound is the selective N-ethylation of m-ethylaniline. This can be achieved through various methods, including reductive amination with acetaldehyde or direct alkylation with an ethylating agent. The following protocol is a representative method for reductive N-alkylation.

cluster_0 Synthesis of this compound A m-ethylaniline D Reaction Mixture in Solvent (e.g., Ethanol or Isopropanol) A->D B Acetaldehyde B->D C Catalyst (e.g., Pd/C) Hydrogen Source (e.g., H₂ or Ammonium Formate) C->D E Stirring at Room Temperature D->E F Reaction Monitoring (TLC) E->F G Catalyst Filtration F->G H Solvent Evaporation G->H I Purification (Column Chromatography) H->I J This compound I->J cluster_1 Azo Dye Synthesis Pathway A Aromatic Amine (Diazo Component) B Nitrous Acid (NaNO₂ + HCl) 0-5 °C A->B Diazotization C Diazonium Salt B->C E Coupling Reaction C->E D This compound (Coupling Component) D->E Azo Coupling F Azo Dye E->F

References

Application Notes and Protocols for Diethylaniline as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on N,3-Diethylaniline:

Initial searches for "this compound" as a catalyst in organic reactions did not yield specific results. This particular isomer, with ethyl groups on both the nitrogen atom and the 3-position of the aniline ring, is not commonly cited as a catalyst in the available scientific literature. However, a closely related and widely used catalyst is N,N-diethylaniline , which has both ethyl groups attached to the nitrogen atom. It is a well-documented accelerator and catalyst in several organic reactions, particularly in polymerization and curing processes. This document will focus on the applications of N,N-diethylaniline as a representative catalyst of this class.

Application Note 1: N,N-Diethylaniline as a Catalyst in the Curing of Epoxy Resins

Introduction:

N,N-diethylaniline is widely used as an accelerator for the curing of epoxy resins, especially in systems that use anhydrides as the curing agent (hardener).[1] In these formulations, the tertiary amine functionality of N,N-diethylaniline plays a crucial role in initiating the polymerization process, allowing the curing to proceed at lower temperatures and/or at a faster rate.[2][3] Epoxy resins cured with anhydrides and accelerated by tertiary amines often exhibit excellent thermal, mechanical, and electrical properties.[1]

Catalytic Role:

In anhydride-cured epoxy systems, the anhydride ring does not readily react directly with the epoxide ring. The reaction is typically initiated by a hydroxyl-containing species. N,N-diethylaniline, as a tertiary amine, catalyzes the reaction by activating the anhydride or the epoxy group, thereby facilitating the ring-opening and subsequent polymerization.[4][5]

Typical Formulation Components:

ComponentExampleRole
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)Primary polymer backbone
Curing AgentPhthalic Anhydride, Maleic AnhydrideCross-linking agent
Catalyst/Accelerator N,N-Diethylaniline Initiates and accelerates the curing reaction
Reactive DiluentButyl glycidyl etherReduces viscosity for improved processing
FillerSilica, AluminaModifies mechanical and thermal properties

Experimental Protocol: Anhydride Curing of a DGEBA Epoxy Resin Accelerated by N,N-Diethylaniline

This protocol describes a general procedure for the preparation and curing of an epoxy resin formulation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Phthalic anhydride (curing agent)

  • N,N-diethylaniline (catalyst)

  • Suitable mold for casting

Procedure:

  • Preparation: The DGEBA resin is preheated to 60°C in a reaction vessel to reduce its viscosity.

  • Mixing: The stoichiometric amount of phthalic anhydride is added to the preheated resin and stirred until the anhydride is completely dissolved and a homogeneous mixture is obtained.

  • Catalyst Addition: N,N-diethylaniline is added to the mixture. A typical concentration is in the range of 0.5 to 2.0 parts per hundred parts of resin (phr). The mixture is stirred thoroughly for 5-10 minutes to ensure uniform distribution of the catalyst.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured product.

  • Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical curing schedule is a multi-stage process, for example, 2 hours at 120°C followed by a post-curing stage of 2 hours at 150°C to ensure complete reaction and development of optimal properties.[6]

  • Cooling and Demolding: After the curing cycle is complete, the oven is turned off, and the cured product is allowed to cool slowly to room temperature before being demolded.

Catalytic Mechanism of Tertiary Amines in Epoxy-Anhydride Curing:

Epoxy_Anhydride_Curing DEA N,N-Diethylaniline (Tertiary Amine) Zwitterion Zwitterion Intermediate DEA->Zwitterion Reacts with Epoxy Group Anhydride Anhydride Carboxylate Carboxylate Anion Anhydride->Carboxylate Epoxy Epoxy Group Epoxy->Zwitterion Polyester Cross-linked Polyester Network Epoxy->Polyester Propagation Zwitterion->Carboxylate Reacts with Anhydride Carboxylate->Epoxy Opens another Epoxy ring Carboxylate->Polyester Chain Growth

Caption: Catalytic cycle of a tertiary amine in the curing of epoxy resin with anhydride.

Application Note 2: N,N-Diethylaniline as an Accelerator in Free-Radical Polymerization

Introduction:

N,N-diethylaniline is a common accelerator used in redox initiation systems for free-radical polymerization, particularly for vinyl monomers like methyl methacrylate (MMA). It is often paired with an initiator such as benzoyl peroxide (BPO). This system allows for polymerization to occur at ambient temperatures, which is advantageous for applications where heating is not desirable or practical, such as in dental resins and bone cements.

Role as a Co-initiator:

In this redox system, N,N-diethylaniline acts as a reducing agent, while benzoyl peroxide is the oxidizing agent. The reaction between N,N-diethylaniline and BPO generates free radicals at a much faster rate and at lower temperatures than the thermal decomposition of BPO alone. These free radicals then initiate the polymerization of the monomer.

Typical Polymerization Formulation:

ComponentExampleRoleTypical Concentration
MonomerMethyl Methacrylate (MMA)Building block of the polymerBulk
InitiatorBenzoyl Peroxide (BPO)Source of free radicals0.1 - 1.0 wt%
Accelerator N,N-Diethylaniline Redox co-initiator 0.1 - 0.5 wt%
Cross-linking AgentEthylene glycol dimethacrylate (EGDMA)Forms a polymer network1 - 5 wt%

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from procedures using N,N-dimethylaniline, which functions similarly to N,N-diethylaniline in this reaction.[7][8]

Materials:

  • Methyl methacrylate (MMA) monomer, inhibitor removed

  • Benzoyl peroxide (BPO)

  • N,N-diethylaniline

  • Test tube or reaction vial

  • Water bath

Procedure:

  • Monomer Preparation: The inhibitor from the MMA monomer is typically removed by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and distillation.

  • Initiator Addition: In a test tube, add 10 mL of purified MMA. To this, add approximately 0.1 g of benzoyl peroxide and stir or shake until it is completely dissolved.

  • Accelerator Addition: Carefully add 1-2 drops of N,N-diethylaniline to the MMA/BPO mixture. Mix thoroughly. The polymerization will begin shortly after the addition of the amine.

  • Polymerization: Place the test tube in a water bath maintained at a controlled temperature (e.g., 60°C) to regulate the reaction, as the polymerization is exothermic. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation of Polymer: After a set time (e.g., 30-60 minutes), or when the desired viscosity is reached, cool the tube to stop the reaction. The polymer can be isolated by pouring the viscous solution into a large volume of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: The precipitated poly(methyl methacrylate) (PMMA) is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Workflow for Free-Radical Polymerization using a Redox Initiator System:

Polymerization_Workflow Start Start MonomerPrep Monomer Purification (Remove Inhibitor) Start->MonomerPrep Mixing Mix Monomer, Initiator (BPO), and Accelerator (DEA) MonomerPrep->Mixing RadicalGen Redox Reaction: Radical Generation Mixing->RadicalGen Polymerization Polymerization (Initiation, Propagation, Termination) RadicalGen->Polymerization Isolation Isolate Polymer (Precipitation in Methanol) Polymerization->Isolation Drying Dry Polymer Isolation->Drying End End: PMMA Drying->End

Caption: General workflow for the bulk polymerization of MMA using a BPO/DEA redox system.

References

Synthesis of Novel Heterocyclic Compounds from N,3-diethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. N,3-diethylaniline presents a versatile and readily available starting material for the generation of diverse heterocyclic frameworks, particularly quinolines and indoles, which are privileged structures in numerous biologically active molecules. The strategic placement of ethyl groups on both the nitrogen atom and the aromatic ring at the meta-position offers unique opportunities for creating novel derivatives with potentially enhanced pharmacological profiles.

This document outlines protocols for the synthesis of novel substituted quinolines and indoles from this compound. The methodologies are based on well-established named reactions, adapted for this specific substrate. The resulting compounds, bearing a distinctive 6-ethyl-N-ethyl quinolinium or 1,6-diethylindole core, are of significant interest for screening in various drug discovery programs, including but not limited to anticancer, anti-inflammatory, and antimicrobial assays. The N-ethyl group can enhance lipophilicity and may influence binding to target proteins, while the 6-ethyl substituent provides a handle for further functionalization.

The protocols provided herein are intended to serve as a guide for researchers in the synthesis and exploration of this novel chemical space. The quantitative data, summarized in the subsequent tables, are derived from analogous transformations reported in the scientific literature and are provided to offer representative expectations for reaction outcomes.

Data Presentation

Table 1: Representative Data for the Synthesis of a Novel Quinolone Derivative via Combes Synthesis

Product NameReactantsCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Analytical Data (Predicted)
1,6-Diethyl-2,4-dimethylquinolin-1-iumThis compound, AcetylacetonePolyphosphoric acid414065-75¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 3H, Ar-H), 4.85 (q, J=7.2 Hz, 2H, N-CH₂), 3.01 (s, 3H, CH₃), 2.85 (s, 3H, CH₃), 2.70 (q, J=7.6 Hz, 2H, Ar-CH₂), 1.65 (t, J=7.2 Hz, 3H, N-CH₂CH₃), 1.30 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.5, 144.2, 134.0, 129.5, 128.0, 125.5, 118.0, 45.0, 29.0, 25.0, 19.0, 15.5, 14.0. MS (ESI+): m/z calculated for C₁₅H₂₀N⁺: 214.1596; found: 214.1601.

Table 2: Representative Data for the Synthesis of a Novel Indole Derivative via Fischer Indole Synthesis

Product NameReactantsCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Analytical Data (Predicted)
1,6-Diethyl-2,3-dimethyl-1H-indoleN-ethyl-N-(3-ethylphenyl)hydrazine, 2-ButanoneAcetic acid211070-80¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 4.10 (q, J=7.2 Hz, 2H, N-CH₂), 2.70 (q, J=7.6 Hz, 2H, Ar-CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.40 (t, J=7.2 Hz, 3H, N-CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 135.0, 128.0, 121.0, 118.0, 109.0, 108.0, 105.0, 40.0, 29.0, 15.0, 14.5, 12.0, 9.0. MS (ESI+): m/z calculated for C₁₄H₁₉N: 201.1517; found: 201.1520.

Experimental Protocols

Protocol 1: Synthesis of a Novel 1,6-Diethyl-2,4-dimethylquinolin-1-ium Salt via Combes Quinoline Synthesis

This protocol describes the acid-catalyzed condensation of this compound with a β-diketone to yield a substituted quinoline.[1][2][3]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.49 g) and acetylacetone (12 mmol, 1.20 g).

  • Carefully add polyphosphoric acid (20 g) to the reaction mixture with stirring.

  • Heat the mixture to 140 °C and maintain this temperature with vigorous stirring for 4 hours.

  • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 100 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the 1,6-diethyl-2,4-dimethylquinolin-1-ium salt.

Protocol 2: Synthesis of a Novel 1,6-Diethyl-2,3-dimethyl-1H-indole via Fischer Indole Synthesis

This protocol involves a two-step procedure: the synthesis of the N-alkyl-N-arylhydrazine precursor followed by its cyclization with a ketone to form the indole.[4][5][6]

Step 2a: Synthesis of N-ethyl-N-(3-ethylphenyl)hydrazine

This step involves the nitrosation of this compound followed by reduction to the corresponding hydrazine.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Zinc dust

  • Acetic acid

  • Diethyl ether

  • Sodium hydroxide (NaOH), aqueous solution

  • Beaker

  • Ice bath

  • Mechanical stirrer

  • Buchner funnel

Procedure:

  • Dissolve this compound (10 mmol, 1.49 g) in concentrated hydrochloric acid (20 mL) in a beaker cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (11 mmol, 0.76 g) in water (10 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes at 0-5 °C. The formation of the N-nitrosoamine may be observed as an oily layer.

  • To the cold solution of the N-nitrosoamine, add zinc dust (30 mmol, 1.96 g) portion-wise with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition of zinc is complete, add glacial acetic acid (10 mL) dropwise.

  • Continue stirring for 1 hour, allowing the reaction to warm to room temperature.

  • Make the reaction mixture alkaline by the careful addition of a 40% aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined ether extracts with water, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield crude N-ethyl-N-(3-ethylphenyl)hydrazine, which can be used in the next step without further purification.

Step 2b: Fischer Indole Synthesis

Materials:

  • N-ethyl-N-(3-ethylphenyl)hydrazine (from Step 2a)

  • 2-Butanone (methyl ethyl ketone)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine the crude N-ethyl-N-(3-ethylphenyl)hydrazine (approx. 10 mmol) with 2-butanone (15 mmol, 1.08 g).

  • Add glacial acetic acid (30 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1,6-diethyl-2,3-dimethyl-1H-indole.

Mandatory Visualization

Combes_Quinoline_Synthesis N3_diethylaniline This compound intermediate1 Enamine Intermediate N3_diethylaniline->intermediate1 + H⁺ acetylacetone Acetylacetone acetylacetone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Acid-catalyzed Cyclization product 1,6-Diethyl-2,4-dimethylquinolin-1-ium intermediate2->product - H₂O

Caption: Combes synthesis of a novel quinolinium salt.

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis N3_diethylaniline This compound nitrosation Nitrosation (NaNO₂, HCl) N3_diethylaniline->nitrosation nitrosoamine N-nitroso-N,3-diethylaniline nitrosation->nitrosoamine reduction Reduction (Zn, Acetic Acid) nitrosoamine->reduction hydrazine N-ethyl-N-(3-ethylphenyl)hydrazine reduction->hydrazine hydrazone Hydrazone Formation hydrazine->hydrazone butanone 2-Butanone butanone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement H⁺ cyclization Cyclization & Aromatization rearrangement->cyclization indole_product 1,6-Diethyl-2,3-dimethyl-1H-indole cyclization->indole_product - NH₃

Caption: Workflow for novel indole synthesis.

References

Application Note: Laboratory Synthesis of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed protocol for the laboratory-scale synthesis of N,3-diethylaniline, an organic compound valuable as an intermediate in the manufacturing of dyes and other specialty organic chemicals.[1][2] The synthesis is achieved through a two-step process commencing with the preparation of the precursor, 3-ethylaniline, from benzene, followed by the N-alkylation of 3-ethylaniline to yield the final product. The primary method detailed for N-alkylation is reductive amination, a widely used and efficient technique for forming carbon-nitrogen bonds.[3]

Introduction

This compound is a disubstituted aniline derivative with applications as a precursor in various chemical syntheses. Its synthesis requires a strategic approach, beginning with the formation of 3-ethylaniline. Due to the directing effects of the amino and ethyl groups, a direct Friedel-Crafts alkylation on aniline is not feasible.[4] Therefore, a multi-step pathway starting from benzene is employed to ensure the correct meta-substitution pattern.[4][5]

Following the synthesis of 3-ethylaniline, the secondary amine is formed via N-alkylation. Reductive amination using an aldehyde (acetaldehyde) and a suitable reducing agent is a common and effective method.[3] This process involves the reaction of the primary amine with the aldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6]

Synthesis Pathway Overview

The overall synthesis is divided into two primary stages:

  • Stage 1: Synthesis of 3-Ethylaniline from Benzene. This involves a Friedel-Crafts acylation, followed by nitration and subsequent reduction.

  • Stage 2: Synthesis of this compound via Reductive Amination. This involves the reaction of 3-ethylaniline with acetaldehyde in the presence of a reducing agent.

Below is a diagram illustrating the logical workflow of the synthesis process.

G cluster_0 Stage 1: Synthesis of 3-Ethylaniline cluster_1 Stage 2: Synthesis of this compound Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. Friedel-Crafts Acylation (CH3COCl, AlCl3) m_Nitroacetophenone 3-Nitroacetophenone Acetophenone->m_Nitroacetophenone 2. Nitration (HNO3, H2SO4) Ethylaniline 3-Ethylaniline m_Nitroacetophenone->Ethylaniline 3. Catalytic Reduction (Pd/C, H2) Product This compound Ethylaniline->Product 4. Reductive Amination (Acetaldehyde, NaBH(OAc)3) Acetaldehyde Acetaldehyde Acetaldehyde->Product

Caption: Logical workflow for the two-stage synthesis of this compound.

Experimental Protocols

Safety Precautions: This synthesis involves corrosive, flammable, and potentially toxic substances.[2][7][8] All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of 3-Ethylaniline

This stage follows a known synthetic route to achieve the desired meta-substitution.[5]

  • Friedel-Crafts Acylation of Benzene:

    • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride (CH₃COCl) at 0°C.

    • Add benzene to the mixture dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield acetophenone.

  • Nitration of Acetophenone:

    • Add acetophenone to a flask containing concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid, keeping the temperature below 10°C.

    • Stir the mixture for 1-2 hours, then pour it onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-nitroacetophenone.

  • Reduction to 3-Ethylaniline:

    • Dissolve 3-nitroacetophenone in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature. The reaction is typically complete within 24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 3-ethylaniline by vacuum distillation.

Stage 2: Synthesis of this compound via Reductive Amination

This procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent for reductive aminations.[3]

  • Reaction Setup:

    • To a round-bottom flask, add 3-ethylaniline (1 equivalent) and a solvent such as dichloromethane (CH₂Cl₂).

    • Add acetaldehyde (CH₃CHO) (1.1 equivalents) to the solution and stir for 20-30 minutes to allow for the formation of the intermediate imine.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions. The reaction is mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the synthesis.

Parameter3-Ethylaniline (Precursor)This compound (Final Product)Reference
Molecular Formula C₈H₁₁NC₁₀H₁₅N[9]
Molar Mass 121.18 g/mol 149.24 g/mol [1][9]
Appearance LiquidColorless to yellowish liquid[1][10]
Boiling Point ~212 °C~216 °C[1][10]
Density ~0.975 g/mL at 25°C~0.938 g/mL at 25°C[10]
Typical Yield 60-70% (overall from benzene)80-90% (from 3-ethylaniline)

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the ethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic secondary amine N-H stretch (if any unreacted starting material is present) and C-N bonds.

Conclusion

The described two-stage protocol provides a reliable and reproducible method for the laboratory synthesis of this compound. The procedure employs standard organic chemistry techniques and offers good yields for both the precursor and the final product. Proper adherence to safety protocols is essential due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols for N,N-diethylaniline as a Co-initiator in Photosensitive Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of N,N-diethylaniline as a co-initiator in the formulation of photosensitive polymers. While the initial topic of interest was N,3-diethylaniline, extensive research has revealed no specific information regarding its use as a precursor for photosensitive polymers. However, its isomer, N,N-diethylaniline, is a widely documented and utilized tertiary amine co-initiator in photopolymerization reactions. This document will therefore focus on the application of N,N-diethylaniline, a colorless to yellowish liquid, in the production of polymers for researchers, scientists, and drug development professionals.[1][2][3]

N,N-diethylaniline is a crucial component in many two-component and three-component photoinitiator systems.[4] It acts as an accelerator or a co-initiator, primarily in free-radical polymerization. When combined with a photosensitizer, such as camphorquinone (CQ) or benzophenone, and exposed to a suitable light source (e.g., UV or visible light), N,N-diethylaniline facilitates the generation of free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[5][6]

Mechanism of Action

In a typical two-component photoinitiator system, the photosensitizer absorbs light and is promoted to an excited state. In this excited state, it can interact with the N,N-diethylaniline (a tertiary amine). The amine acts as an electron donor, leading to the formation of an exciplex (excited state complex). This exciplex then undergoes a proton transfer, generating a reactive free radical from the amine and a ketyl radical from the photosensitizer. The amine-derived radical is primarily responsible for initiating the polymerization chain reaction.

Quantitative Data Summary

The efficiency of N,N-diethylaniline as a co-initiator can be evaluated by measuring the degree of conversion (DC) and the maximum polymerization rate (Rp,max) of the monomer. The following tables summarize typical data obtained from photopolymerization studies of dental resins using different co-initiators.

Table 1: Degree of Conversion (DC) for a BisGMA/HEMA Dental Resin with Different Amine Co-initiators (0.5 wt%)

Co-initiatorDegree of Conversion (%) after 600s
EDMAB68.2
DMAEMA69.9
TUMA 65.2

Data adapted from a study on alternative co-initiators, providing a comparative context for amine performance.[4]

Table 2: Maximum Polymerization Rate (Rp,max) for a BisGMA/HEMA Dental Resin with Different Amine Co-initiators (0.5 wt%)

Co-initiatorMaximum Polymerization Rate (s⁻¹)
EDMAB0.25
DMAEMA0.21
TUMA 0.12

Data adapted from a study on alternative co-initiators, providing a comparative context for amine performance.[4]

Experimental Protocols

Protocol 1: Preparation of a Photosensitive Resin Formulation

This protocol describes the preparation of a model photosensitive resin formulation using N,N-diethylaniline as a co-initiator.

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ) - Photosensitizer

  • N,N-diethylaniline (DEA) - Co-initiator

  • Diphenyliodonium hexafluorophosphate (DPIHP) - Optional third component

  • Amber-colored glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • In an amber-colored glass vial, prepare the monomer mixture by combining BisGMA and TEGDMA in a 70:30 wt/wt ratio.

  • Add the photoinitiator system components to the monomer mixture. For a typical formulation, the concentrations are:

    • CQ: 0.5 wt%

    • DEA: 1.0 wt%

    • DPIHP: 0.5 wt% (if used)

  • Place a magnetic stir bar in the vial and seal it.

  • Stir the mixture in the dark at room temperature until all components are completely dissolved and a homogeneous, yellowish liquid is obtained.

  • Store the formulation in the dark at 4°C until use.

Protocol 2: Photopolymerization and Characterization

This protocol outlines the procedure for photopolymerization of the prepared resin and its characterization using Fourier-transform infrared (FTIR) spectroscopy to determine the degree of conversion.

Materials:

  • Prepared photosensitive resin formulation

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • Dental curing light unit (e.g., LED, λ = 470 nm)

  • Molds (e.g., Teflon, 1 mm thick, 5 mm diameter)

  • Glass slides

  • Timer

Procedure:

  • Place a small amount of the un-cured resin on the ATR crystal of the FTIR spectrometer and record the spectrum. This will serve as the reference for the unpolymerized material. Pay close attention to the peak height of the methacrylate C=C absorption band at approximately 1638 cm⁻¹.

  • Fill the mold with the photosensitive resin and cover it with a glass slide to prevent oxygen inhibition.

  • Position the tip of the curing light guide as close as possible to the glass slide.

  • Irradiate the sample for the desired amount of time (e.g., 20, 40, or 60 seconds).

  • After curing, remove the polymerized sample from the mold.

  • Place the cured sample on the ATR crystal and record the FTIR spectrum.

  • The degree of conversion (DC) can be calculated using the following formula, based on the decrease in the peak height of the methacrylate C=C absorption band before and after curing, relative to an internal standard peak (e.g., the aromatic C=C peak at ~1608 cm⁻¹):

    DC (%) = [1 - ( (Peak Height of 1638 cm⁻¹ after curing / Peak Height of 1608 cm⁻¹ after curing) / (Peak Height of 1638 cm⁻¹ before curing / Peak Height of 1608 cm⁻¹ before curing) )] x 100

Visualizations

Workflow for Two-Component Photoinitiated Polymerization

G General Workflow for Photoinitiated Polymerization using N,N-diethylaniline cluster_0 Initiation Stage cluster_1 Propagation Stage cluster_2 Termination Stage PS Photosensitizer (PS) (e.g., Camphorquinone) Light Light Absorption (hν) PS_excited Excited Photosensitizer (PS*) Light->PS_excited Excitation Exciplex Exciplex Formation [PS...DEA]* PS_excited->Exciplex Electron Transfer DEA N,N-diethylaniline (DEA) DEA->Exciplex Radicals Free Radical Generation (Amine Radical R• + Ketyl Radical) Exciplex->Radicals Proton Transfer Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (R-M•) Polymer_n Propagating Polymer Chain (R-M_n•) Polymer->Polymer_n Propagation Termination Termination Polymer_n->Termination Combination or Disproportionation FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Workflow of a two-component photoinitiated radical polymerization.

This document provides a foundational understanding of the role and application of N,N-diethylaniline in the synthesis of photosensitive polymers. Researchers are encouraged to consult the primary literature for more specific and advanced applications.

References

Industrial Applications of N,3-Diethylaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial use of N,3-diethylaniline derivatives. These compounds are versatile intermediates with significant applications in the dye, pharmaceutical, and polymer industries, as well as in corrosion protection.

Application in Dye Synthesis

This compound derivatives are key precursors in the manufacture of a wide range of synthetic dyes, particularly azo and triphenylmethane dyes, which are valued for their vibrant colors and good fastness properties.[1] The presence of the diethylamino group acts as a powerful auxochrome, enhancing the color intensity of the dye molecule.

Application Note: Azo Dye Intermediate

N-ethyl-3-methylaniline is a crucial intermediate for producing various synthetic dyes used in the textile and printing industries. Its chemical structure allows for precise modifications, leading to specific color properties and stability in the final dye product.[1]

Table 1: Properties of Dyes Synthesized from this compound Derivatives

Diazo ComponentCoupling AgentDye ClassColorλmax (nm)Molar Extinction Coefficient (ε)
3,5-dibromo-aminobenzaldehyde3-acetamido N,N-diethylanilineAzo Disperse DyeNot SpecifiedBathochromic shift of ~10 nm with cyano group substitutionNot Specified
Experimental Protocol: Synthesis of an Azo Dye using an Aniline Derivative

This protocol is adapted from the synthesis of methyl orange, a well-known azo dye, and can be modified for this compound derivatives.

Materials:

  • Sulfanilic acid

  • Sodium nitrite

  • N,N-dimethylaniline (can be substituted with an this compound derivative)

  • Sodium carbonate

  • Hydrochloric acid, concentrated

  • Acetic acid

  • Sodium hydroxide solution (1.0 M)

  • Ice

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Diazotization of Sulfanilic Acid:

    • In a 250 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.5 g of sodium carbonate in 50 mL of water by gentle warming.

    • Cool the solution to room temperature and add a solution of 0.7 g of sodium nitrite in 5 mL of water.

    • Cool the resulting solution to 0-5 °C in an ice bath.

    • Slowly, and with constant stirring, add 2 mL of concentrated hydrochloric acid to the cooled solution. A precipitate of the diazonium salt should form. Keep this suspension cold.

  • Preparation of the Coupling Component Solution:

    • In a separate flask, prepare a solution of 1.21 g of N,N-dimethylaniline in 1 mL of glacial acetic acid and 10 mL of water.

  • Coupling Reaction:

    • Slowly add the N,N-dimethylaniline solution to the cold diazonium salt suspension with continuous stirring.

    • A red-colored solution should form. Continue stirring in the ice bath for 10-15 minutes.

    • Slowly add 1.0 M sodium hydroxide solution until the solution is alkaline and the color changes to orange.

  • Isolation and Purification:

    • Heat the mixture to boiling to dissolve the precipitated dye.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.

    • Recrystallize the crude product from a minimal amount of hot water to obtain purified methyl orange crystals.

Expected Outcome:

This procedure yields orange crystals of the azo dye. The yield and purity can be determined by standard analytical techniques.

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Aniline_Derivative Aniline Derivative (e.g., Sulfanilic Acid) Diazonium_Salt Diazonium Salt Aniline_Derivative->Diazonium_Salt Sodium_Nitrite Sodium Nitrite (NaNO2) Sodium_Nitrite->Diazonium_Salt Acid Acid (e.g., HCl) Acid->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Reaction Coupling_Component Coupling Component (this compound derivative) Coupling_Component->Azo_Dye

Workflow for the synthesis of azo dyes.

Application as Corrosion Inhibitors

Aniline and its derivatives, including this compound compounds, are effective corrosion inhibitors for various metals and alloys, such as steel and zinc, particularly in acidic environments.[2][3] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficiency of inhibition is influenced by the electronic structure of the aniline derivative, with electron-donating groups generally enhancing performance.

Application Note: Corrosion Inhibition Mechanism

The corrosion inhibition mechanism of aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor, or chemisorption, involving the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms. This adsorbed layer acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.

Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
N,N-DimethylanilineZinc0.5 M H₂SO₄60 mM2893.51
AnilineA3 Steel5% HClNot SpecifiedNot SpecifiedNot Specified
p-AnisidineMild Steel3% HFNot SpecifiedNot SpecifiedHigh
N,N-DimethylanilineMild Steel3% HFNot SpecifiedNot SpecifiedModerate

Note: The table presents data gathered from various sources. Direct comparative data for this compound derivatives under identical conditions was limited.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

Materials:

  • Metal coupons (e.g., mild steel, zinc) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • This compound derivative (inhibitor)

  • Analytical balance

  • Beakers

  • Thermostatic water bath

  • Abrasive paper (various grits)

  • Acetone

  • Distilled water

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successively finer grades of abrasive paper.

    • Degrease the coupons by washing with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Accurately weigh each coupon using an analytical balance.

  • Corrosion Test:

    • Prepare solutions of the corrosive medium with and without various concentrations of the this compound derivative inhibitor.

    • Completely immerse the pre-weighed coupons in the test solutions in separate beakers.

    • Place the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products (e.g., by gentle brushing in a solution of the corrosive medium containing a small amount of inhibitor).

    • Rinse with distilled water, then acetone, and dry.

    • Reweigh the coupons accurately.

  • Calculation of Inhibition Efficiency:

    • Calculate the weight loss for each coupon.

    • The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where: W₀ = Weight loss in the absence of the inhibitor Wᵢ = Weight loss in the presence of the inhibitor

Logical Diagram of Corrosion Inhibition

Corrosion_Inhibition Metal Metal Surface Adsorption Adsorption of Inhibitor Molecules Metal->Adsorption Corrosion Corrosion Metal->Corrosion Corrosive_Medium Corrosive Medium (e.g., Acid) Corrosive_Medium->Corrosion Inhibitor This compound Derivative Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal Inhibits

Mechanism of corrosion inhibition.

Application in Pharmaceutical Synthesis

This compound and its derivatives serve as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their chemical structure provides a versatile scaffold for the construction of more complex molecules with therapeutic properties.[4] For instance, N,N-diethylaniline has been used in the synthesis of pharmaceuticals, although specific drug examples are not detailed in the provided search results. 2,6-diethyl aniline is a key raw material for various pharmaceutical products.[5]

Application Note: Pharmaceutical Intermediate

The reactivity of the amino group and the aromatic ring in this compound derivatives allows for a variety of chemical transformations, such as acylation, alkylation, and cyclization reactions, which are fundamental in building the molecular architecture of drugs.

Experimental Protocol: N-Alkylation of 2,6-Diethylaniline (A Key Step in Pharmaceutical Intermediate Synthesis)

This protocol describes a general method for the N-alkylation of 2,6-diethylaniline, which is a common reaction in the synthesis of pharmaceutical intermediates.[5]

Materials:

  • 2,6-diethylaniline

  • Aldehyde (e.g., acetaldehyde)

  • Palladium on carbon (Pd/C) catalyst

  • Ammonium formate

  • 2-Propanol

  • Water

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard reaction glassware (flask, condenser)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation:

    • In a reaction flask, add 0.5 mmol of Pd/C catalyst and 90 mL of 2-propanol.

    • Prepare a solution of 50 mmol of ammonium formate in 10 mL of water and add it to the flask.

    • Stir the mixture for 5 minutes to activate the catalyst.

  • N-Alkylation Reaction:

    • To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of the desired aldehyde.

    • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, filter the mixture through celite to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dilute the residue with dichloromethane and wash with brine solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Cyclohexane).

Expected Outcome:

This procedure yields the N-alkylated derivative of 2,6-diethylaniline. The product can be characterized by spectroscopic methods such as NMR and mass spectrometry.

Toxicological Profile and Cellular Effects

Aniline and its derivatives can exhibit toxicity, and understanding their cellular effects is crucial for safe handling and for assessing their environmental impact. A key mechanism of toxicity for aniline derivatives is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.[6]

Signaling Pathway: Aniline Derivative-Induced Oxidative Stress and Apoptosis

Aniline derivatives can be metabolized by enzymes such as cytochrome P450s to form reactive intermediates. These intermediates can undergo redox cycling, a process that generates superoxide radicals (O₂⁻•). The overproduction of ROS can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione), leading to oxidative damage to lipids, proteins, and DNA. This damage can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6][7]

Oxidative_Stress_Pathway cluster_cell Cellular Environment cluster_damage Oxidative Damage Aniline_Derivative This compound Derivative Metabolism Metabolism (e.g., CYP450) Aniline_Derivative->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Redox_Cycling Redox Cycling Reactive_Intermediate->Redox_Cycling ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻•) Redox_Cycling->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria depolarization Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis triggers Mitochondria->Apoptosis triggers

Aniline derivative-induced oxidative stress pathway.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Cultured cells (e.g., hepatocytes)

  • This compound derivative (test compound)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

  • Positive control (e.g., H₂O₂)

  • Negative control (untreated cells)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture plate (e.g., 96-well plate for microplate reader analysis).

    • Allow the cells to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of the this compound derivative for a specified time period. Include positive and negative controls.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add a working solution of DCFH-DA (typically 5-10 µM in serum-free medium or PBS) to each well.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Measurement of Fluorescence:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add PBS or culture medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment group.

    • Express the results as a fold change in fluorescence relative to the negative control.

Principle:

DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.

References

Application Notes and Protocols for N,3-Diethylaniline in Corrosion Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established and effective method for protecting metallic surfaces from corrosive environments. Aromatic amines, particularly aniline and its derivatives, have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys in acidic media.[1][2] The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive solution.[3][4] This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring with the metal's vacant d-orbitals.[1][4]

While N,3-diethylaniline is not as extensively studied as other isomers like N,N-diethylaniline, its structural similarity to known effective aniline-based inhibitors suggests its potential as a valuable component in corrosion-inhibiting formulations. These notes provide a comprehensive overview of the anticipated application and evaluation of this compound as a corrosion inhibitor, drawing upon data from closely related aniline derivatives.

Mechanism of Action

The primary mechanism by which aniline derivatives inhibit corrosion is through adsorption onto the metal surface. This process can be classified as either physisorption, chemisorption, or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated amine in acidic solutions.

  • Chemisorption: Involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the diethylaniline molecule and the vacant d-orbitals of the metal atoms. The π-electrons of the benzene ring can also participate in this bonding.[1]

The ethyl groups in this compound are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring, potentially enhancing its adsorption and corrosion inhibition efficiency compared to unsubstituted aniline.[3] The position of the ethyl groups on the ring (meta position) will also influence the steric effects and the overall orientation of the molecule on the metal surface.

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. However, the following tables summarize representative data for aniline and its N-alkylated derivatives, which can serve as a benchmark for evaluating the performance of this compound.

Table 1: Inhibition Efficiency of Aniline Derivatives for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Temperature (K)Inhibition Efficiency (%)Reference
Aniline1030385.2[5]
N,N-Dimethylaniline1030392.8[5]
p-Toluidine530395.0[1]
o-Phenylenediamine530396.2[1]

Table 2: Corrosion Rate of Mild Steel in the Presence of Aniline Inhibitors in 1 M HCl

InhibitorConcentration (mM)Temperature (K)Corrosion Rate (mm/year)Reference
Blank030325.4[5]
Aniline103033.76[5]
N,N-Dimethylaniline103031.83[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurement

This gravimetric method provides a straightforward determination of the average corrosion rate.

Protocol:

  • Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the surfaces with a series of emery papers (up to 1200 grit), wash with distilled water and acetone, dry, and weigh accurately.[6]

  • Test Solution: Prepare a 1 M HCl solution (or other corrosive medium of interest). Prepare a series of these solutions containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Immersion Test: Immerse the prepared coupons in the test solutions, ensuring they are fully submerged and not in contact with each other. A blank test with no inhibitor should also be run.[6]

  • Duration: Maintain the immersion for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Post-Test Analysis: After the immersion period, retrieve the coupons, carefully remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (D * A * T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup with a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

Protocol:

  • Electrode Preparation: Prepare a mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.

  • Cell Setup: Place the three electrodes in the test solution (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the potentiodynamic polarization experiment.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).

  • Calculations:

    • Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Coupon_Prep Coupon/Electrode Preparation (Abrading, Cleaning, Weighing) Weight_Loss Weight Loss Measurement (Immersion Test) Coupon_Prep->Weight_Loss Electrochemical Electrochemical Measurements (PDP & EIS) Coupon_Prep->Electrochemical Solution_Prep Test Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical CR_IE_Calc Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) Weight_Loss->CR_IE_Calc Mechanism_Det Determine Inhibition Mechanism (Tafel & Nyquist Plots) Electrochemical->Mechanism_Det

Caption: Workflow for evaluating corrosion inhibitor performance.

Mechanism_of_Action cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_adsorption Adsorption & Film Formation Inhibitor This compound (C₂H₅)₂C₆H₄NH₂ Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption onto surface H_plus H⁺ Metal Fe H_plus->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks corrosive species

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,3-diethylaniline synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix this?

A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are reductive amination of m-ethylaniline with acetaldehyde and direct N-alkylation of m-ethylaniline with ethanol.

Potential Causes and Solutions:

  • Inactive Catalyst (Reductive Amination & N-Alkylation): The catalyst (e.g., Pd/C, Raney Nickel, zeolites) may be old, poisoned, or improperly activated.

    • Solution: Use fresh catalyst for each reaction. If using a heterogeneous catalyst like Pd/C, ensure it is properly handled and stored under an inert atmosphere. For reactions requiring catalyst activation, follow the specific activation protocol diligently.

  • Ineffective Reducing Agent (Reductive Amination): The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, ammonium formate) may have decomposed.

    • Solution: Use a fresh batch of the reducing agent. Ensure it is stored in a desiccator, as many hydrides are moisture-sensitive.

  • Suboptimal Reaction Temperature:

    • Reductive Amination: While often performed at room temperature, some reactions may require gentle heating to proceed at a reasonable rate.

    • N-Alkylation with Ethanol: This method typically requires high temperatures (e.g., 200-300°C) and pressure. Insufficient heating will result in a very slow or stalled reaction.

    • Solution: Optimize the reaction temperature by performing small-scale trials at different temperatures.

  • Incorrect pH (Reductive Amination): The formation of the imine intermediate in reductive amination is pH-sensitive.

    • Solution: The reaction is typically carried out under neutral or weakly acidic conditions. If the reaction is not proceeding, check and adjust the pH.

  • Poor Quality Starting Materials: Impurities in m-ethylaniline or the alkylating agent can interfere with the reaction.

    • Solution: Use purified starting materials. m-Ethylaniline can be distilled before use.

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with significant amounts of byproducts. How can I identify them and minimize their formation?

A: The most common byproduct is the over-alkylated tertiary amine, N,N-diethyl-3-ethylaniline. Another possibility, though generally less common with N-alkylation, is C-alkylation of the aromatic ring.

Byproduct Identification:

  • GC-MS Analysis: Gas chromatography-mass spectrometry is the most effective technique to separate and identify the components of your reaction mixture. By comparing the mass spectra with libraries, you can identify the main byproducts.

Minimizing Byproduct Formation:

  • Control Stoichiometry: To reduce the formation of the tertiary amine, use a strict 1:1 molar ratio of m-ethylaniline to the ethylating agent (acetaldehyde or ethanol). An excess of the ethylating agent will favor the formation of the dialkylated product.

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote side reactions. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.

  • Choice of Catalyst: The selectivity of the reaction can be influenced by the catalyst. For example, certain zeolites can be selective for mono-alkylation.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

A: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Extraction: After the reaction, a standard workup often involves neutralizing the reaction mixture (if acidic or basic catalysts were used) and extracting the product into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

  • Steam Distillation: For larger scale reactions, steam distillation can be an effective method to separate the volatile amine product from non-volatile impurities.

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for purifying liquid amines. This compound has a high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A1: Reductive amination of m-ethylaniline with acetaldehyde is often preferred for laboratory-scale synthesis as it typically proceeds under milder conditions (often at room temperature) and can be more selective towards the secondary amine product, thus leading to higher yields of this compound.[1][2] Direct alkylation with ethanol usually requires high temperatures and pressures, which may be more challenging to implement in a standard laboratory setting and can lead to more byproducts.[3]

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (m-ethylaniline) and the appearance of the product.

Q3: What are the key safety precautions I should take during the synthesis of this compound?

A3:

  • Ventilation: Work in a well-ventilated fume hood, as anilines and their derivatives can be toxic if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Anilines can be absorbed through the skin.

  • Handling Reagents: Handle all chemicals with care. Acetaldehyde is volatile and flammable. Reducing agents like sodium borohydride can react violently with water.

Q4: Can I use other ethylating agents besides ethanol and acetaldehyde?

A4: Yes, other ethylating agents like ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used. However, this method often leads to a higher proportion of the over-alkylated tertiary amine and the formation of quaternary ammonium salts, which can complicate purification and lower the yield of the desired secondary amine.[1]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the N-alkylation of anilines based on literature for analogous compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

Synthesis MethodStarting MaterialsCatalyst/Reducing AgentTemperature (°C)PressureTypical Yield of Mono-alkylated ProductReference
Reductive Amination Aniline + AcetaldehydePd/C + Ammonium FormateRoom TempAtmosphericHigh[2]
N-Alkylation Aniline + EthanolSulfuric Acid210~2.5 MPa~60%[4]
N-Alkylation Aniline + EthanolPhosphorus Trichloride300~9.8 MPa65-70%[4]

Experimental Protocols

Below are detailed experimental protocols adapted from literature for similar compounds, which can be used as a starting point for the synthesis of this compound.

Protocol 1: Reductive Amination of m-Ethylaniline with Acetaldehyde (Adapted from a similar procedure for N-ethyl-2,6-diethylaniline)

This protocol is adapted from a procedure for a similar compound and may require optimization.[1]

  • Catalyst Activation: In a round-bottom flask, suspend 10 mol% of Pd/C in a mixture of isopropanol and water (9:1 v/v). Stir the suspension for 5-10 minutes at room temperature.

  • Reaction Setup: To the catalyst suspension, add m-ethylaniline (1 equivalent) and acetaldehyde (1.2 equivalents).

  • Hydrogen Source: Slowly add ammonium formate (5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Direct N-Alkylation of m-Ethylaniline with Ethanol (Adapted from a similar procedure for N-ethylaniline)

This protocol involves high pressure and temperature and should only be performed with appropriate equipment.[4]

  • Reaction Setup: In a high-pressure autoclave, combine m-ethylaniline (1 equivalent), ethanol (1.5 equivalents), and a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst like a zeolite.

  • Reaction: Seal the autoclave and heat the reaction mixture to 200-300°C. The pressure will increase as the reaction proceeds. Maintain the temperature for several hours.

  • Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Workup: Transfer the reaction mixture to a flask. Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and purify the product by fractional distillation under reduced pressure.

Visualizations

DOT Script for Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification m_ethylaniline m-Ethylaniline imine_formation Imine Formation (Weakly Acidic) m_ethylaniline->imine_formation acetaldehyde Acetaldehyde acetaldehyde->imine_formation reduction Reduction imine_formation->reduction Imine Intermediate filtration Filtration reduction->filtration catalyst Catalyst (e.g., Pd/C) catalyst->reduction reducing_agent Reducing Agent (e.g., Ammonium Formate) reducing_agent->reduction extraction Extraction filtration->extraction distillation Vacuum Distillation extraction->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound via reductive amination.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic start Low Yield Issue check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reductant Check Reducing Agent reductant_ok Reductant OK? check_reductant->reductant_ok check_temp Optimize Temperature temp_ok Temperature Optimized? check_temp->temp_ok check_materials Verify Starting Material Purity materials_ok Materials Pure? check_materials->materials_ok catalyst_ok->check_reductant Yes replace_catalyst Use Fresh Catalyst catalyst_ok->replace_catalyst No reductant_ok->check_temp Yes replace_reductant Use Fresh Reducing Agent reductant_ok->replace_reductant No temp_ok->check_materials Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No purify_materials Purify Starting Materials materials_ok->purify_materials No success Yield Improved materials_ok->success Yes replace_catalyst->success replace_reductant->success adjust_temp->success purify_materials->success

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude N,3-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common synthesis involves the ethylation of m-ethylaniline. Potential impurities include:

  • Unreacted m-ethylaniline: Incomplete ethylation leads to the presence of the starting material.

  • Mono-ethylated intermediate (N-ethyl-3-ethylaniline): Partial ethylation results in this secondary amine.

  • Over-ethylated byproducts: Reaction of the ethylating agent with the solvent or other reactants can lead to various side products.

  • Oxidation and polymerization products: Anilines are susceptible to oxidation, which can form colored polymeric impurities, especially if exposed to air and light.[1]

Q2: What is the general workflow for purifying crude this compound?

A2: A typical purification workflow involves several steps to remove different types of impurities. The general sequence is as follows:

Purification Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Drying Drying Extraction->Drying Separate aqueous layer, wash organic layer Distillation Vacuum Fractional Distillation Drying->Distillation Dry with anhydrous sodium sulfate Pure Pure this compound Distillation->Pure Collect desired fraction Acid_Base_Extraction_Protocol start Start: Crude this compound dissolve 1. Dissolve crude product in an immiscible organic solvent (e.g., diethyl ether, dichloromethane). start->dissolve wash_acid 2. Wash with dilute HCl (e.g., 1 M) to protonate the amine and move it to the aqueous layer. dissolve->wash_acid separate_org 3. Separate the organic layer (contains neutral impurities). wash_acid->separate_org basify 4. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10. wash_acid->basify extract_org 5. Extract the free amine back into an organic solvent. basify->extract_org dry 6. Dry the organic layer over anhydrous sodium sulfate. extract_org->dry end End: Solution of purified this compound in organic solvent. dry->end Vacuum_Distillation_Protocol start Start: Dried crude or extracted this compound setup 1. Assemble a vacuum fractional distillation apparatus with a Vigreux or packed column. start->setup charge 2. Charge the distillation flask with the crude product and a magnetic stir bar or boiling chips. setup->charge vacuum 3. Evacuate the system to the desired pressure (e.g., 10 mmHg). charge->vacuum heat 4. Gently heat the distillation flask. vacuum->heat collect 5. Collect fractions based on the boiling point. Discard the forerun and the pot residue. heat->collect end End: Purified this compound. collect->end

References

Common side products in the synthesis of N,3-diethylaniline and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,3-diethylaniline.

Troubleshooting Guide

Issue 1: Low yield of this compound and presence of starting material (m-ethylaniline).

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.
- Increase Temperature: Gradually increase the reaction temperature. Note that excessive heat can lead to side product formation.
- Insufficient Ethylating Agent: Ensure the molar ratio of the ethylating agent to m-ethylaniline is optimal. A slight excess of the ethylating agent may be required.
Poor Quality Reagents - Verify Reagent Purity: Use freshly distilled m-ethylaniline and a high-purity ethylating agent.
Catalyst Deactivation - Use Fresh Catalyst: If using a solid-supported or reusable catalyst, ensure it is active. Consider regenerating or replacing the catalyst.

Issue 2: Presence of N-ethyl-m-ethylaniline (mono-ethylated product) in the final product.

Possible Cause Suggested Solution
Insufficient Ethylating Agent - Increase Molar Ratio: Increase the molar equivalents of the ethylating agent to favor di-alkylation.
Suboptimal Reaction Conditions - Optimize Temperature and Time: A higher temperature and longer reaction time can promote the second ethylation step.
Steric Hindrance - While less common for ethyl groups, significant steric hindrance could slow the second alkylation. Evaluate the catalyst and solvent system to ensure they facilitate the reaction.

Issue 3: Formation of unknown isomers or C-alkylated byproducts.

Possible Cause Suggested Solution
Harsh Reaction Conditions - Lower Reaction Temperature: High temperatures can promote C-alkylation on the aromatic ring.[1][2]
Strong Acid Catalyst - Use a Milder Catalyst: Strong Lewis or Brønsted acids can catalyze ring alkylation.[2] Consider heterogeneous catalysts or alternative synthetic routes like reductive amination.[3]
Rearrangement Reactions - Control Temperature: Avoid excessive heating which can lead to rearrangement of the ethyl groups.[2]

Issue 4: Formation of quaternary ammonium salts.

Possible Cause Suggested Solution
Excessive Ethylating Agent - Control Stoichiometry: Use a carefully controlled molar ratio of the ethylating agent. Over-alkylation to the quaternary salt is a known challenge in N-alkylation of anilines.[3]
Highly Reactive Ethylating Agent - Choose a Less Reactive Agent: Reagents like diethyl sulfate are highly reactive and may increase the likelihood of quaternary salt formation. Consider using ethanol with a suitable catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from incomplete or over-alkylation. These include the starting material, m-ethylaniline (under-alkylation), and the mono-alkylated intermediate, N-ethyl-m-ethylaniline.[4] In some cases, C-alkylation of the aromatic ring can occur, leading to isomeric impurities.[1][2] With highly reactive ethylating agents, the formation of the corresponding quaternary ammonium salt is also possible.[3]

Q2: How can I minimize the formation of the mono-ethylated side product?

A2: To minimize the formation of N-ethyl-m-ethylaniline, you can adjust the reaction stoichiometry by increasing the molar ratio of the ethylating agent to the starting m-ethylaniline. Additionally, optimizing the reaction conditions, such as increasing the temperature or prolonging the reaction time, can drive the reaction towards the desired di-ethylated product.

Q3: What is C-alkylation and how can I avoid it?

A3: C-alkylation is the undesirable alkylation of the aromatic ring instead of the nitrogen atom. This side reaction is often promoted by strong acid catalysts and high temperatures.[1][2] To avoid C-alkylation, consider using milder reaction conditions and alternative catalytic systems, such as heterogeneous catalysts. Reductive amination of m-ethylaniline with acetaldehyde is another synthetic route that can circumvent this issue.[3]

Q4: Is it possible to form a quaternary ammonium salt? How can I prevent this?

A4: Yes, the formation of a quaternary ammonium salt is a potential side reaction, especially when using an excess of a highly reactive ethylating agent.[3] To prevent this, it is crucial to have precise control over the stoichiometry of your reactants.

Q5: What purification methods are effective for removing common side products?

A5: Fractional distillation is a common method for separating this compound from lower-boiling impurities like m-ethylaniline and higher-boiling impurities. Column chromatography can also be effective for separating products with different polarities. For removing primary and secondary amine impurities, treatment with acetic anhydride followed by distillation can be employed.[5]

Experimental Protocols

Protocol 1: Reductive Amination for this compound Synthesis

This method offers high selectivity and avoids many of the side products associated with direct alkylation.[3]

  • Reaction Setup: To a round-bottom flask, add m-ethylaniline (1 equivalent) and a suitable solvent such as methanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Reagent Addition: Add acetaldehyde (2.2 equivalents) to the mixture.

  • Hydrogenation: The flask is then placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Typical N-Alkylation of an Aniline Derivative

Molar Ratio (Ethylating Agent:Aniline)Temperature (°C)Reaction Time (h)Desired Product (%)Mono-alkylated (%)Starting Material (%)Other Side Products (%)
1:115044540105
2.5:115048510<14
2.5:11808923<14
3:11808902<18 (includes C-alkylation and quaternary salt)

Note: This table presents representative data to illustrate general trends in aniline alkylation and is not based on specific experimental results for this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Side Products m_ethylaniline m-Ethylaniline desired_product This compound (Desired Product) m_ethylaniline->desired_product mono_ethylated N-ethyl-m-ethylaniline (Under-alkylation) m_ethylaniline->mono_ethylated Incomplete Reaction c_alkylation C-alkylated Isomers (Side Product) m_ethylaniline->c_alkylation High Temp/ Strong Acid starting_material Unreacted m-ethylaniline m_ethylaniline->starting_material Incomplete Reaction ethylating_agent Ethylating Agent ethylating_agent->desired_product Catalyst Catalyst Catalyst->desired_product Temperature Temperature Temperature->desired_product Time Time Time->desired_product Stoichiometry Stoichiometry Stoichiometry->desired_product quaternary_salt Quaternary Ammonium Salt (Over-alkylation) desired_product->quaternary_salt Excess Ethylating Agent mono_ethylated->desired_product Further Alkylation

Caption: Logical workflow of this compound synthesis and side product formation.

References

Technical Support Center: Optimizing N,3-Diethylaniline Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of N,3-diethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of this compound.

Problem Potential Causes Solutions
Low or No Conversion 1. Inactive Catalyst: The catalyst may be poisoned or not activated properly. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: this compound, alkylating agent, or solvent may contain impurities. 4. Inappropriate Base: The base may not be strong enough to deprotonate the amine.1. Catalyst Handling: Use fresh catalyst and ensure proper activation procedures are followed. Consider catalysts like copper-chromite or iridium complexes for alcohol-based alkylations. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For instance, some N-alkylations of anilines are conducted at temperatures around 110-140°C.[1] 3. Purify Reagents: Purify starting materials via distillation or recrystallization. Use anhydrous solvents. 4. Select a Stronger Base: If using an alcohol as the alkylating agent, a strong base like potassium tert-butoxide (tBuOK) is often required.[1][2][3] For alkyl halides, sodium hydride (NaH) can be effective.[4]
Formation of Poly-alkylated Byproducts 1. Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to further alkylation. 2. Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards poly-alkylation.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC-MS to stop the reaction once the desired product is formed.
Poor Regioselectivity (C-Alkylation vs. N-Alkylation) 1. Reaction Conditions Favoring Friedel-Crafts Alkylation: Certain catalysts and conditions can promote alkylation on the aromatic ring.[5][6] 2. High Temperatures: Higher temperatures can sometimes favor C-alkylation.[7]1. Catalyst Choice: For N-alkylation, catalysts known to favor this transformation, such as certain copper or iridium[2][3] complexes, should be used. For ortho-C-alkylation, aluminum anilide type catalysts can be employed.[7] 2. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and N-alkylation selectivity.
Difficult Product Purification 1. Similar Polarity of Products and Byproducts: Close Rf values on TLC or similar retention times in column chromatography. 2. Formation of Emulsions during Workup: Can make phase separation challenging.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Derivatization of the amine to an amide can sometimes aid in separation. 2. Workup Modification: Use brine washes to break emulsions. Alternatively, filtration through celite can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common alkylating agents for this compound?

A1: The choice of alkylating agent is crucial and depends on the desired product and reaction scale.

  • Alkyl Halides (e.g., iodoethane, bromoethane): These are highly reactive and commonly used in laboratory settings. However, they can lead to over-alkylation and produce salt byproducts.

  • Alcohols (e.g., ethanol, benzyl alcohol): These are considered "green" and cost-effective alternatives to alkyl halides.[2] They require a catalyst, often a transition metal complex, to facilitate the reaction via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[2]

  • Olefins (e.g., ethylene): Used in industrial-scale processes, often in the vapor phase at high temperatures and pressures with specific catalysts to achieve selective alkylation.[7][8]

Q2: How do I choose the right catalyst for the N-alkylation of this compound with an alcohol?

A2: Several catalytic systems can be effective for the N-alkylation of anilines with alcohols.

  • Copper-based catalysts (e.g., Copper-Chromite, CuCl₂): These are often used for N-alkylation with alcohols.[9]

  • Iridium and Ruthenium NHC (N-Heterocyclic Carbene) Complexes: These have shown high efficiency for the N-alkylation of a wide range of anilines with alcohols, often under relatively mild conditions.[2][3]

  • Cobalt-based catalysts: Recent research has explored the use of more abundant and less expensive transition metals like cobalt for this transformation.[1]

Q3: What is the role of the base in the N-alkylation reaction?

A3: The base plays a critical role, particularly when using alcohols as alkylating agents. A strong base, such as potassium tert-butoxide (tBuOK), is often necessary to deprotonate the alcohol, making it a better nucleophile, and to facilitate the catalytic cycle.[1][2][3] When using alkyl halides, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the aniline, increasing its nucleophilicity.[4]

Q4: Can C-alkylation occur on the aromatic ring of this compound?

A4: Yes, C-alkylation, particularly at the positions ortho to the amino group, is a potential side reaction. This is a type of Friedel-Crafts alkylation.[5] The selectivity between N- and C-alkylation is influenced by the catalyst, solvent, and temperature.[7] For instance, aluminum anilide catalysts are known to promote ortho-alkylation.[7]

Q5: How can I monitor the progress of my alkylation reaction?

A5: Regular monitoring is key to achieving optimal results and preventing byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and the relative amounts of different products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.[2][3]

Experimental Protocols

General Protocol for N-Alkylation with an Alcohol using an Iridium Catalyst

This protocol is a generalized procedure based on modern catalytic methods for N-alkylation of anilines.[2][3]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the alcohol (1.2-1.5 mmol), a strong base such as potassium tert-butoxide (1.5 mmol), and the iridium catalyst (e.g., [IrCl₂(Cp*)]₂ with an appropriate NHC ligand, 0.5-1.0 mol%).

  • Solvent: Add an anhydrous solvent (e.g., toluene, 2 mL).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (e.g., 20-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove solid residues. The filtrate can then be concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Alkylating Agent Base Catalyst solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heat Heat to Desired Temperature atmosphere->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Troubleshooting_Tree cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues cluster_solutions Potential Solutions start Low Product Yield? check_temp Increase Temperature? start->check_temp No/Low Conversion over_alkylation Over-alkylation Observed? start->over_alkylation Byproducts Formed c_alkylation C-Alkylation Observed? start->c_alkylation Byproducts Formed check_base Stronger Base? check_temp->check_base solution_temp Optimize T check_temp->solution_temp check_catalyst Fresh Catalyst? check_base->check_catalyst solution_base Use tBuOK/NaH check_base->solution_base solution_catalyst Check Catalyst Activity check_catalyst->solution_catalyst solution_stoich Adjust Stoichiometry over_alkylation->solution_stoich solution_catalyst_select Change Catalyst c_alkylation->solution_catalyst_select

Caption: A decision tree for troubleshooting low yield in this compound alkylation.

References

Troubleshooting guide for failed N,3-diethylaniline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues during the synthesis of N,3-diethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a very low yield or no this compound product. What are the common causes?

Answer:

Low to no product yield in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route. Here are the most common issues:

  • Poor Quality of Starting Materials: 3-Ethylaniline can oxidize and darken on storage. Impurities in the starting material can interfere with the reaction. Similarly, the ethylating agent (e.g., ethyl iodide, diethyl sulfate) should be pure.

  • Insufficient Reaction Temperature or Time: N-alkylation of anilines can be slow. If the temperature is too low or the reaction time too short, the conversion will be minimal. For instance, heating aniline hydrochloride with ethanol requires temperatures around 180°C for several hours[1].

  • Inappropriate Base: For reactions involving ethyl halides, a base is required to neutralize the HX acid formed. If the base is too weak or not sufficiently soluble in the reaction medium, it cannot effectively drive the reaction forward. Common bases include potassium carbonate or triethylamine.

  • Catalyst Deactivation (for reductive amination): If you are performing a reductive amination with acetaldehyde, the catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvent[2].

  • Lewis Acid-Base Interaction (in Friedel-Crafts type reactions): It is important to note that Friedel-Crafts alkylation methods are generally unsuitable for anilines. The lone pair on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction[3][4][5].

Question 2: My reaction produces a significant amount of the mono-ethylated byproduct (N-ethyl-3-ethylaniline) instead of the desired N,N-diethyl product. How can I improve the selectivity?

Answer:

Formation of the mono-alkylated product is a common challenge in the direct alkylation of primary amines[6]. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a mixture of products[6]. To favor the formation of the tertiary amine, this compound, consider the following strategies:

  • Increase the Stoichiometry of the Ethylating Agent: Use a larger excess of the ethylating agent (e.g., 2.5 to 3 equivalents or more of ethyl iodide). This increases the probability of the mono-ethylated intermediate reacting a second time.

  • Elevate the Reaction Temperature: Higher temperatures can help push the reaction to completion and favor the formation of the thermodynamically more stable tertiary amine.

  • Choose a More Reactive Ethylating Agent: Diethyl sulfate is often more reactive than ethyl bromide or ethyl iodide and can lead to higher degrees of alkylation.

  • Alternative Synthetic Route: The most reliable method to avoid mixtures of mono- and di-alkylated products is to use reductive amination[7][8]. Reacting N-ethyl-3-ethylaniline with one equivalent of acetaldehyde under reductive conditions will selectively yield the desired tertiary amine.

Question 3: I am observing the formation of a solid precipitate in my reaction, which is not my product. What could it be?

Answer:

The formation of an unexpected precipitate often points to side reactions. One of the most common is the formation of quaternary ammonium salts[2]. This occurs when the desired tertiary amine product (this compound) acts as a nucleophile and reacts with another molecule of the ethylating agent.

  • Over-alkylation: This "runaway" reaction is more likely when using highly reactive alkylating agents, high temperatures, and long reaction times[6].

  • Minimizing Quaternary Salt Formation: To avoid this, carefully control the stoichiometry of your reactants. Using a slight excess of the aniline starting material relative to the alkylating agent can help, although this may lead to incomplete conversion. The best approach is to monitor the reaction closely (e.g., by TLC or GC) and stop it once the tertiary amine is the major product.

Question 4: My final product is a dark, oily substance that is difficult to purify. What are the recommended purification methods?

Answer:

Anilines, in general, are prone to air oxidation, which can result in dark, tarry impurities. Effective purification is crucial to obtain pure this compound.

  • Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (like dichloromethane or ether), washing with water and brine, and then drying the organic layer[2]. An acidic wash (e.g., with dilute HCl) can remove unreacted primary and secondary amines, but your tertiary amine product will also form a salt and move to the aqueous layer. Subsequent basification (e.g., with NaOH) will regenerate the free amine for extraction.

  • Distillation: Vacuum distillation is a highly effective method for purifying liquid anilines. Collect the fraction that boils at the expected temperature for this compound.

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, is typically effective[2].

  • Decolorization: If the product is dark due to oxidation, you can try treating a solution of the crude product with activated carbon before the final purification step.

Comparative Summary of N-Alkylation Methods

MethodAdvantagesDisadvantagesKey Considerations
Direct Alkylation with Alkyl Halides Simple procedure, readily available reagents.Difficult to control selectivity, risk of over-alkylation to quaternary salts, formation of acidic byproducts.[6]Requires a base, careful control of stoichiometry and temperature is crucial.
Reductive Amination with Aldehydes/Ketones High selectivity for mono- or di-alkylation, milder reaction conditions, avoids quaternary salt formation.[7][8][9]Requires a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/catalyst), imine formation can be slow.The choice of reducing agent is important; some are sensitive to pH.[8]
Alkylation with Alcohols Alcohols are inexpensive and environmentally benign alkylating agents, produces water as the only byproduct.Requires high temperatures and a catalyst (e.g., transition metal complexes), can have selectivity issues.[10]Catalyst selection is key to achieving good yields and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is based on general procedures for the N-alkylation of anilines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylaniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a suitable solvent such as acetonitrile or DMF.

  • Addition of Alkylating Agent: While stirring, add ethyl iodide (2.5 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or GC. The reaction may take several hours to reach completion.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is adapted from methods for the reductive amination of anilines with aldehydes[2][7].

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) and acetaldehyde (2.2 eq) in a solvent such as methanol or 1,2-dichloroethane.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Diagrams

TroubleshootingWorkflow cluster_products Product Issues start Reaction Failed: Low or No Product check_reagents Check Purity of Starting Materials (3-Ethylaniline, Ethylating Agent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_conditions check_method Is the Synthetic Method Appropriate? (e.g., Avoid Friedel-Crafts) start->check_method reagents_ok Reagents are Pure check_reagents->reagents_ok reagents_bad Impurities Found check_reagents->reagents_bad conditions_ok Conditions Match Protocol check_conditions->conditions_ok conditions_bad Conditions Sub-optimal check_conditions->conditions_bad method_ok Method is Suitable check_method->method_ok method_bad Method Unsuitable check_method->method_bad purify_reagents Purify Starting Materials (Distillation, etc.) reagents_bad->purify_reagents purify_reagents->start optimize_conditions Optimize Conditions: Increase Temp/Time, Change Base conditions_bad->optimize_conditions optimize_conditions->start change_method Change Synthetic Route (e.g., to Reductive Amination) method_bad->change_method change_method->start mono_alkylation Mono-alkylation Product Dominates increase_equivalents Increase Equivalents of Ethylating Agent mono_alkylation->increase_equivalents over_alkylation Quaternary Salt Formed control_stoichiometry Carefully Control Stoichiometry over_alkylation->control_stoichiometry

Caption: Troubleshooting workflow for failed this compound reactions.

ReactionPathways cluster_DA Direct Alkylation cluster_RA Reductive Amination start_DA 3-Ethylaniline + 2 Et-X (e.g., EtI) + Base (K₂CO₃) product_DA This compound start_DA->product_DA Main Reaction side_DA Side Products: N-ethyl-3-ethylaniline Quaternary Salt start_DA->side_DA Side Reactions start_RA 3-Ethylaniline + 2 Acetaldehyde (CH₃CHO) intermediate_RA Iminium Intermediate start_RA->intermediate_RA reducer + Reducing Agent (e.g., NaBH(OAc)₃) intermediate_RA->reducer product_RA This compound reducer->product_RA

References

Stability issues and proper storage of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of N,3-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound with the molecular formula (C₂H₅)₂NC₆H₅. It appears as a colorless to yellowish liquid.[1][2] It serves as a precursor in the synthesis of various dyes and other commercial products.[2]

Q2: What are the primary stability concerns with this compound?

A2: this compound is sensitive to light and air.[3] Exposure to these elements can lead to oxidation and degradation, often indicated by a color change from colorless/pale yellow to brown.[3] It is also incompatible with strong oxidizing agents and strong acids.[4]

Q3: How should this compound be properly stored?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]

Q4: What are the known decomposition products of this compound?

A4: Under oxidative conditions, this compound can undergo N-dealkylation and oxidation of the aromatic ring. Mass spectrometry studies on diethylaniline derivatives show complex fragmentation patterns, indicating various potential degradation products.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experiments.

Problem Possible Cause Recommended Solution
Color of this compound has darkened to yellow or brown. Exposure to air and/or light, leading to oxidation.For non-critical applications, the material may still be usable. However, for sensitive reactions, purification by distillation under reduced pressure is recommended. To prevent future discoloration, store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in an amber glass bottle.
Inconsistent reaction yields or unexpected side products. Use of degraded this compound containing impurities.Verify the purity of the this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If impurities are detected, purify the reagent by fractional distillation. Always use freshly distilled or a newly opened bottle of high-purity this compound for sensitive applications.
Formation of a precipitate when mixing this compound with other reagents. Incompatibility with the reaction components, such as strong acids or oxidizing agents.This compound is a base and will react with acids to form salts, which may precipitate depending on the solvent. It is also readily oxidized. Ensure compatibility with all reagents and solvents before mixing.
Difficulty in removing this compound from the reaction mixture. Its basic nature and relatively high boiling point can make extraction and purification challenging.Acid-base extraction is an effective method. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data on Stability

Condition Effect on Stability Recommendations
Light Exposure Prone to photodecomposition, leading to discoloration and impurity formation.Store in amber glass bottles or in the dark.
Air Exposure Susceptible to oxidation, resulting in a color change to yellow or brown.Store under an inert atmosphere (nitrogen or argon). Keep containers tightly sealed.
Elevated Temperature Accelerated degradation can occur.Store in a cool place, away from heat sources.
Contact with Strong Oxidizing Agents Reacts vigorously, potentially leading to hazardous situations.Avoid contact with peroxides, permanganates, etc.
Contact with Strong Acids Forms salts in exothermic reactions.Avoid direct mixing with concentrated acids.

Experimental Protocols

Protocol for Assessing the Purity of this compound by Gas Chromatography (GC-FID)

Objective: To determine the purity of an this compound sample and identify the presence of potential impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Analysis:

    • Inject the prepared samples into the GC.

    • Record the chromatograms.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Identify potential impurities by comparing their retention times with known standards or by using a mass spectrometer (GC-MS) for identification.

General Protocol for Accelerated Stability Testing

This protocol is based on the principles outlined in the ICH guidelines for stability testing and can be adapted to study the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and light to predict its shelf-life and identify potential degradation products.

Materials:

  • High-purity this compound

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • Inert, transparent containers (e.g., quartz cuvettes) for photostability studies

  • Amber glass vials for thermal stability studies

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC-UV, GC-FID, LC-MS)

Procedure:

  • Sample Preparation:

    • Dispense the high-purity this compound into several amber glass vials for thermal stability testing and into transparent, inert containers for photostability testing.

    • Seal the containers, leaving some with a normal atmosphere and others purged with an inert gas (e.g., nitrogen) to assess the effect of oxygen.

  • Stress Conditions:

    • Thermal Stability: Place the amber vials in stability chambers at various elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) and controlled humidity (e.g., 75% RH).

    • Photostability: Expose the transparent containers to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated thermal stability; and after the full light exposure for photostability).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Note any changes in color or physical state.

      • Purity: Use a validated stability-indicating HPLC or GC method to determine the percentage of remaining this compound.

      • Degradation Products: Identify and quantify any degradation products formed using LC-MS or GC-MS.

  • Data Evaluation:

    • Plot the concentration of this compound against time for each temperature condition.

    • Determine the degradation rate constant at each temperature.

    • Use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.

    • For photostability, compare the degradation in the light-exposed samples to the dark control to assess the impact of light.

Visualizations

Storage_and_Handling_Workflow Workflow for Proper Storage and Handling of this compound cluster_receipt Receiving and Initial Inspection cluster_storage Proper Storage cluster_handling Handling for Experiments Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect CheckLabel Verify Label and Purity Inspect->CheckLabel Store Store in a Cool, Dry, Well-Ventilated Area CheckLabel->Store If OK Quarantine/Return Quarantine/Return CheckLabel->Quarantine/Return If Damaged or Incorrect ProtectLight Protect from Light (Amber Bottle) Store->ProtectLight InertAtmosphere Store Under Inert Atmosphere (e.g., Nitrogen) Store->InertAtmosphere Dispense Dispense in a Fume Hood Store->Dispense AvoidIncompatibles Avoid Contact with Strong Oxidizers and Acids Dispense->AvoidIncompatibles Seal Tightly Seal Container After Use Dispense->Seal Seal->Store Return to Storage

Caption: Workflow for Proper Storage and Handling of this compound.

Troubleshooting_Discoloration Troubleshooting this compound Discoloration Observe Observe Discoloration (Yellow/Brown) AssessCause Assess Potential Causes Observe->AssessCause LightExposure Exposure to Light? AssessCause->LightExposure AirExposure Exposure to Air? AssessCause->AirExposure Contamination Contamination? AssessCause->Contamination PurityCheck Perform Purity Check (GC/HPLC) LightExposure->PurityCheck AirExposure->PurityCheck Contamination->PurityCheck Purify Purify by Distillation PurityCheck->Purify If Purity is Low Discard Discard if Heavily Degraded PurityCheck->Discard If Severely Degraded UseAsIs Use for Non-Sensitive Applications PurityCheck->UseAsIs If Purity is Acceptable Use Purified Product Use Purified Product Purify->Use Purified Product

Caption: Troubleshooting Guide for this compound Discoloration.

References

Technical Support Center: Purification of N,3-Diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from N,3-diethylaniline. While pure this compound is a colorless to pale yellow liquid, commercial grades or products from synthesis may contain colored impurities.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored?

A1: The presence of color in this compound is typically due to the formation of oxidized or polymeric impurities.[1] Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The resulting degradation products are often highly colored.

Q2: What are the common methods for removing color impurities from this compound?

A2: The most common and effective methods for decolorizing this compound and related aromatic amines include:

  • Treatment with Activated Carbon: Activated carbon is a highly effective adsorbent for removing colored organic impurities.[5][6][7][8][9][10]

  • Distillation: Vacuum distillation is a standard method for purifying liquid compounds like this compound and can effectively separate it from less volatile colored impurities.

  • Chromatography: For small-scale purification or when high purity is required, column chromatography (either normal or reversed-phase) can be employed to remove colored by-products.[9][11]

Q3: Is it necessary to remove color impurities before using this compound in a reaction?

A3: The necessity of removing color impurities depends on the specific application. For many synthetic purposes, minor color may not interfere with the reaction. However, for applications requiring high purity, such as in the synthesis of pharmaceuticals or dyes where color specifications are critical, purification is essential. Impurities can also potentially interfere with catalytic processes or lead to unwanted side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent color after a single activated carbon treatment. Insufficient amount of activated carbon used.Increase the amount of activated carbon in small increments. Be aware that excessive use can lead to loss of the desired product.[10]
Ineffective mixing or insufficient contact time.Ensure vigorous stirring and allow for adequate contact time (typically 15-30 minutes) at a slightly elevated temperature.
The nature of the impurity is not well-adsorbed by carbon.Consider an alternative purification method such as distillation or chromatography.
Product is colored after distillation. Co-distillation of a colored impurity.Ensure the distillation is performed under vacuum to lower the boiling point and minimize thermal degradation. Use a fractionating column for better separation.
Thermal decomposition during distillation.Use a lower distillation temperature by applying a higher vacuum. Distilling from zinc dust can sometimes prevent oxidation during distillation.[12]
Low recovery of this compound after purification. Adsorption of the product onto the activated carbon.Use the minimum effective amount of activated carbon.[10]
Multiple purification steps leading to cumulative losses.Optimize the purification workflow to minimize the number of transfers and steps.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol describes the general procedure for removing colored impurities from this compound using activated carbon.

  • Dissolution: Dissolve the colored this compound in a suitable, low-boiling point organic solvent (e.g., ethanol, methanol, or dichloromethane). The choice of solvent will depend on the subsequent steps in your workflow.

  • Addition of Activated Carbon: To the solution, add a small amount of activated carbon (typically 1-5% by weight of the this compound). For a starting point, use the tip of a spatula.[10]

  • Heating and Stirring: Gently heat the mixture to a temperature just below the boiling point of the solvent while stirring continuously for 15-30 minutes. Avoid boiling if the solvent is volatile to prevent boiling over.[10]

  • Hot Filtration: To remove the activated carbon, perform a hot filtration through a fluted filter paper or a pad of celite. This step should be done quickly to prevent the product from crystallizing in the funnel if a solid at room temperature. For liquid this compound, this is less of a concern.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to obtain the decolorized this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound and removing non-volatile colored impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the colored this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of N,N-diethylaniline is 217 °C at atmospheric pressure.[3] Discard any initial lower-boiling fractions and the higher-boiling colored residue.

  • Storage: Store the purified, colorless this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent discoloration.

Quantitative Data

The following table summarizes the adsorption capacity of activated carbon for aniline from aqueous solutions, which can provide a general reference for its effectiveness. Note that the specific adsorption capacity for color impurities in neat or organic solutions of this compound may vary.

AdsorbentAdsorbateAdsorption Capacity (mg/g)ConditionsReference
Activated Carbon FiberAniline72pH neutral, 9 min contact time[5]
Activated CarbonAniline38.21pH 6[7]
Activated CarbonAniline34.1pH 2[7]
Activated Carbon NanoparticlesAniline77.2pH 8, 30 min sonication[13]
Microwave Heated Activated Carbon NanoparticlesAniline155.8pH 8, 30 min sonication[13]

Visualizations

experimental_workflow_activated_carbon cluster_start Starting Material cluster_process Purification Process cluster_end Final Product start Colored this compound dissolve Dissolve in Organic Solvent start->dissolve Step 1 add_carbon Add Activated Carbon (1-5% w/w) dissolve->add_carbon Step 2 heat_stir Heat and Stir (15-30 min) add_carbon->heat_stir Step 3 hot_filtration Hot Filtration heat_stir->hot_filtration Step 4 evaporation Solvent Evaporation hot_filtration->evaporation Step 5 end Decolorized This compound evaporation->end

Caption: Workflow for the decolorization of this compound using activated carbon.

experimental_workflow_distillation cluster_start Starting Material cluster_process Purification Process cluster_end Final Product & Waste start Colored this compound setup Assemble Vacuum Distillation Apparatus start->setup Step 1 charge Charge Distillation Flask setup->charge Step 2 vacuum Apply Vacuum charge->vacuum Step 3 heat Gentle Heating vacuum->heat Step 4 collect Collect Pure Fraction heat->collect Step 5 end Purified This compound collect->end waste Colored Residue collect->waste

Caption: Workflow for the purification of this compound by vacuum distillation.

References

Catalyst selection and optimization for N,3-diethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N,3-diethylaniline

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selection and optimization of catalysts for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound typically starts from 3-ethylaniline[1]. The main challenge is the selective addition of an ethyl group to the nitrogen atom. Common methods include:

  • Reductive Amination: This involves reacting 3-ethylaniline with acetaldehyde in the presence of a reducing agent and a catalyst, such as Palladium on carbon (Pd/C) with a hydrogen source. This method is often preferred for its high selectivity and mild reaction conditions[2].

  • Direct Alkylation with Ethanol: 3-Ethylaniline can be reacted directly with ethanol, which acts as the ethylating agent, over a heterogeneous catalyst at elevated temperatures. Catalysts like Raney Nickel, zeolites, or mixed metal oxides are often used for this vapor-phase or liquid-phase reaction[3][4]. This approach is atom-economical but may require higher temperatures and pressures, potentially leading to more byproducts[5].

Q2: Which catalysts are most effective for this synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route.

  • For reductive amination , heterogeneous noble metal catalysts are highly effective. Palladium on carbon (Pd/C) is a common choice, often used with a hydrogen donor like ammonium formate or hydrogen gas[2].

  • For direct alkylation with ethanol , various catalysts have shown effectiveness in related aniline alkylations. Raney Nickel is a classic choice for reductive alkylation processes[3][6]. Mixed metal oxide systems, such as Zn-Mn ferrospinels (Zn₁₋ₓMnₓFe₂O₄) , have also been successfully used for the N-alkylation of aniline with ethanol in the vapor phase, showing high selectivity for mono-ethylation at specific compositions[4].

Q3: What are the typical reaction conditions?

A3: Reaction conditions are highly dependent on the catalyst and ethylating agent.

  • Reductive amination with acetaldehyde/Pd/C can often proceed under mild conditions, sometimes even at room temperature, and typically at atmospheric pressure[2].

  • Direct alkylation with ethanol generally requires more forcing conditions. For example, using a ZnFe₂O₄ catalyst, optimal conditions for N-ethylaniline synthesis were found to be a temperature of 230°C, an ethanol-to-aniline molar ratio of 6, and a specific weight hourly space velocity[4]. High-pressure autoclaves may be necessary when using ethanol at temperatures above its boiling point to maintain it in the liquid phase[5][7].

Q4: What are the major byproducts, and how can their formation be minimized?

A4: The primary byproduct of concern is the over-alkylation product, N,N,3-triethylaniline, and potentially the formation of quaternary ammonium salts. C-alkylation on the aromatic ring is also a possible side reaction, though less common under typical N-alkylation conditions.

To minimize byproducts:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the ethylating agent to 3-ethylaniline. An excess of the ethylating agent will favor the formation of the undesired tertiary amine.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Stopping the reaction once the starting material is consumed can prevent further alkylation of the desired product. Lowering the temperature can also increase selectivity.

  • Catalyst Choice: Some catalysts exhibit higher selectivity for mono-alkylation. For instance, ferrospinel systems with low manganese substitution were found to be highly selective for N-ethylaniline over N,N-diethylaniline[4].

Catalyst Performance Data

The following table summarizes data adapted from the N-alkylation of aniline with ethanol over a ferrospinel catalyst system, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst Composition and Temperature on Aniline Ethylation [4]

Catalyst (Zn₁₋ₓMnₓFe₂O₄) Temperature (°C) Aniline Conversion (%) N-Ethylaniline Selectivity (%) N,N-Diethylaniline Selectivity (%)
x = 0 (ZnFe₂O₄) 230 54.6 97.0 3.0
x = 0.25 230 50.1 96.2 3.8
x = 0.50 230 45.3 94.5 5.5
x = 0.75 230 42.1 92.1 7.9

| x = 1.0 (MnFe₂O₄) | 230 | 38.4 | 89.8 | 10.2 |

Data adapted for illustration from a study on aniline alkylation.

Experimental Protocols

Protocol 1: Reductive Amination using Pd/C and Acetaldehyde

This protocol is a representative procedure based on the N-alkylation of similar aniline derivatives[2].

Materials:

  • 3-Ethylaniline

  • Acetaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Catalyst Activation: In a round-bottom flask, add 10% Pd/C (0.1 equivalents). Prepare a solution of ammonium formate (10 equivalents) in water and add it to the flask. To this, add 2-propanol (a 9:1 v/v ratio of 2-propanol to water is effective)[2]. Stir the mixture for 5-10 minutes at room temperature to activate the catalyst.

  • Reactant Addition: Add 3-ethylaniline (1 equivalent) to the reaction mixture, followed by the slow, dropwise addition of acetaldehyde (1 equivalent).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes[2].

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol or DCM.

  • Extraction: Remove the solvent from the filtrate under reduced pressure. Dilute the residue with DCM and wash with a brine solution. Separate the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can then be purified by silica gel column chromatography.

Visual Guides and Workflows

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants reactant1 3-Ethylaniline product This compound reactant1->product reactant2 Ethylating Agent (e.g., Ethanol, Acetaldehyde) reactant2->product catalyst Catalyst (e.g., Pd/C, Raney Ni) catalyst->product    Experimental_Workflow start Start setup Assemble Glassware (Flask, Condenser) start->setup reagents Charge Reactants (3-Ethylaniline, Solvent) setup->reagents catalyst Add Catalyst & Reagents (e.g., Pd/C, Acetaldehyde) reagents->catalyst reaction Run Reaction (Monitor by TLC/GC) catalyst->reaction workup Filter Catalyst (e.g., through Celite) reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify Product (Column Chromatography) drying->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end Troubleshooting_Guide problem Problem: Low Product Yield cause1 Inactive or Poisoned Catalyst? problem->cause1 Catalyst Issue cause2 Suboptimal Reaction Conditions? problem->cause2 Conditions Issue cause3 Impure Starting Materials? problem->cause3 Reagent Issue cause4 Poor Product Recovery? problem->cause4 Workup Issue solution1 Solution: - Use fresh catalyst - Ensure inert atmosphere if needed - Check for catalyst poisons cause1->solution1 solution2 Solution: - Optimize temperature - Adjust reactant molar ratio - Increase reaction time cause2->solution2 solution3 Solution: - Purify 3-ethylaniline - Use dry, high-purity solvent - Check ethylating agent purity cause3->solution3 solution4 Solution: - Optimize extraction pH - Use appropriate solvent volumes - Check chromatography technique cause4->solution4

References

Technical Support Center: Industrial Synthesis of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing waste during the industrial synthesis of N,3-diethylaniline.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction shows a low conversion of the starting material, 3-ethylaniline. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Reaction Temperature or Time: N-alkylation reactions often require significant energy input. Gradually increase the reaction temperature in increments of 10°C or extend the reaction time, monitoring the progress by TLC or GC.

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity due to surface poisoning or coking.[1] If using a recyclable catalyst, consider regeneration through calcination or acid/base washing as per the supplier's protocol. For homogeneous catalysts, ensure an inert atmosphere is maintained to prevent degradation.

  • Poor Quality of Reagents: The purity of 3-ethylaniline and the ethylating agent (e.g., ethanol, ethyl bromide) is crucial. Use freshly distilled or high-purity grade reagents. Water content can be particularly detrimental in some catalytic systems.

  • Inefficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants and the catalyst surface.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My product mixture contains significant amounts of N-ethyl-3-ethylaniline (mono-alkylation) and quaternary ammonium salts (over-alkylation). How can I improve selectivity for the desired this compound?

A: Controlling selectivity is a common challenge in amine alkylation due to the increasing nucleophilicity of the product.[2]

  • Stoichiometry of Ethylating Agent: To minimize over-alkylation, avoid a large excess of the ethylating agent. Start with a stoichiometric amount (2.0-2.2 equivalents) and optimize based on results. A large excess of the aniline substrate can favor mono-alkylation.

  • Choice of Ethylating Agent and Catalyst:

    • Traditional Methods: Using ethyl halides often leads to over-alkylation.[2]

    • Greener Methods: "Borrowing hydrogen" or "hydrogen autotransfer" methods using ethanol as the alkylating agent with a suitable catalyst (e.g., Ru or Ir complexes) can offer much higher selectivity for the secondary or tertiary amine.[3][4] Reductive amination using acetaldehyde is another highly selective modern alternative.[5][6][7][8]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the di-substituted product over the quaternary salt by reducing the rate of the third alkylation step.

Issue 3: Difficult Product Purification

Q: I am having trouble isolating pure this compound from unreacted starting materials and byproducts. What purification strategies are effective?

A: A multi-step purification approach is often necessary.

  • Acid-Base Extraction: After the reaction, neutralize any acid catalyst with a base (e.g., NaOH solution). The product and unreacted anilines are organic-soluble. Extract them into a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Removal of Primary/Secondary Amines: Unreacted 3-ethylaniline or the mono-ethylated intermediate can be removed by reacting the crude product with an excess of acetic anhydride. This converts the primary and secondary amines into higher-boiling acetamides, allowing the tertiary this compound to be separated by distillation.[9]

  • Fractional Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the this compound from the acetamides and other high-boiling impurities.

  • Chromatography: For high-purity requirements at a smaller scale, column chromatography on silica gel is an effective method.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A: The synthesis is typically a two-stage process. First, 3-ethylaniline is synthesized from benzene. A common route involves Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone, followed by nitration to yield 3-nitroacetophenone. Subsequent catalytic reduction reduces both the nitro and keto groups to produce 3-ethylaniline.[11][12][13] The second stage involves the N-alkylation of 3-ethylaniline with an ethylating agent like ethanol or an ethyl halide to yield this compound.

Q2: What are the primary sources of waste in this synthesis?

A: Waste is generated at multiple stages:

  • Synthesis of 3-ethylaniline: Use of stoichiometric Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions generates significant acidic waste streams. Nitration produces mixed-acid (sulfuric and nitric) waste.

  • N-Alkylation Step:

    • Byproducts: Formation of N-ethyl-3-ethylaniline and N,N,N-triethyl-3-ethylanilinium salts reduces atom economy.

    • Solvent Waste: Use of volatile organic compounds (VOCs) as reaction solvents.

    • Catalyst Waste: Disposal of spent acid catalysts (in traditional methods) or deactivated solid catalysts.

    • Aqueous Waste: Neutralization and extraction steps generate saline aqueous waste.

Q3: How can I apply Green Chemistry principles to minimize waste?

A: Several green chemistry strategies can be implemented:

  • Use of Catalytic Methods: Replace stoichiometric reagents like AlCl₃ and mineral acids with recyclable solid acid catalysts or modern homogeneous catalysts.

  • Atom Economy: Employ reactions with high atom economy, such as "borrowing hydrogen" methods where ethanol is the alkylating agent and water is the only byproduct.[3] Reductive amination is another excellent alternative.

  • Safer Solvents: Whenever possible, use water or greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or conduct the reaction under solvent-free conditions.

  • Catalyst Recycling: Utilize heterogeneous catalysts (e.g., Pd/C, zeolites) that can be easily recovered by filtration and reused, minimizing heavy metal waste.[14]

Q4: Are there alternatives to using ethyl halides for the ethylation step?

A: Yes, using ethanol is a much greener and industrially preferred alternative. The "borrowing hydrogen" mechanism, catalyzed by transition metals like Ruthenium, allows ethanol to act as an ethylating agent, producing only water as a byproduct.[3] This avoids the formation of halide salts, which are a significant waste stream when using ethyl halides.

Data Presentation

Table 1: Comparison of Traditional vs. Greener N-Alkylation Methods (Illustrative)

ParameterTraditional Method (Ethyl Halide)Greener Method (Borrowing Hydrogen)
Starting Materials 3-Ethylaniline, Ethyl Bromide3-Ethylaniline, Ethanol
Catalyst None (or Acid catalyst)Ru-complex or Pd/C
Solvent Toluene or DMFToluene or Solvent-free
Temperature 80 - 150 °C100 - 170 °C
Typical Yield 60 - 80%85 - 95%
Key Byproduct N,N,N-triethyl-3-ethylanilinium bromideWater
Primary Waste Stream Halide Salt Waste, SolventWater, Recyclable Catalyst
Atom Economy ModerateHigh

Experimental Protocols

Protocol 1: Greener Synthesis of this compound via Reductive Amination

This protocol is adapted from a similar procedure for the synthesis of N-ethyl-2,6-diethyl aniline.[10]

Materials:

  • 3-Ethylaniline (1.0 eq)

  • Acetaldehyde (2.2 eq)

  • Palladium on Carbon (10% Pd/C, 0.05 eq)

  • Ammonium formate (4.0 eq)

  • 2-Propanol and Water (9:1 v/v mixture)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add Pd/C (0.05 eq) and the 2-propanol/water solvent mixture.

  • Add ammonium formate (4.0 eq) and stir the mixture for 10 minutes to activate the catalyst.

  • Add 3-ethylaniline (1.0 eq) to the flask, followed by the slow addition of acetaldehyde (2.2 eq) while keeping the reaction cool in an ice bath.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of dichloromethane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis Pathway and Waste Generation Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. Friedel-Crafts Acylation (CH3COCl/AlCl3) Nitroacetophenone 3-Nitroacetophenone Acetophenone->Nitroacetophenone 2. Nitration (HNO3/H2SO4) Waste1 AlCl3 Waste Acetophenone->Waste1 Three_Ethylaniline 3-Ethylaniline Nitroacetophenone->Three_Ethylaniline 3. Catalytic Reduction (H2/Pd/C) Waste2 Mixed Acid Waste Nitroacetophenone->Waste2 N3_Diethylaniline This compound (Product) Three_Ethylaniline->N3_Diethylaniline 4. N-Alkylation (e.g., Ethanol, Ru-cat.) Mono_Alk N-ethyl-3-ethylaniline (Byproduct) Three_Ethylaniline->Mono_Alk Incomplete Alkylation Quat_Salt Quaternary Ammonium Salt (Byproduct) N3_Diethylaniline->Quat_Salt Waste3 Halide/Catalyst Waste N3_Diethylaniline->Waste3 Waste4 Solvent Waste N3_Diethylaniline->Waste4 Mono_Alk->N3_Diethylaniline Mono_Alk->Waste4 Quat_Salt->Waste4 Troubleshooting Workflow for Low Yield Start Low Yield or Low Selectivity Issue Check_Conversion Check Reactant Conversion (TLC/GC analysis) Start->Check_Conversion Check_Purity Analyze Product Mixture for Byproducts Start->Check_Purity Low_Conv Low Conversion? Check_Conversion->Low_Conv High_Byprod High Byproducts? Check_Purity->High_Byprod Low_Conv->High_Byprod No Sol_Time_Temp Increase Reaction Time / Temperature Low_Conv->Sol_Time_Temp Yes Sol_Catalyst Check Catalyst Activity (Regenerate or Replace) Low_Conv->Sol_Catalyst Yes Sol_Reagents Verify Reagent Purity and Dryness Low_Conv->Sol_Reagents Yes Sol_Stoich Adjust Reactant Stoichiometry High_Byprod->Sol_Stoich Yes Sol_Method Change Alkylation Method (e.g., to Reductive Amination) High_Byprod->Sol_Method Yes Waste Minimization Strategies Core Industrial Synthesis of This compound S1 Atom Economy (Borrowing H₂) Core->S1 S2 Catalyst Selection (Heterogeneous/Recyclable) Core->S2 S3 Solvent Choice (Green Solvents/Solvent-Free) Core->S3 S4 Process Optimization (Control Stoichiometry) Core->S4 S5 Waste Treatment (Solvent Recovery/Recycling) Core->S5

References

Validation & Comparative

Interpreting the Mass Spectrum of N,3-Diethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of N,3-diethylaniline and compares it with the mass spectra of its isomers and related compounds. Understanding the fragmentation patterns of this compound is crucial for its identification and characterization in various analytical applications, including drug metabolism studies and forensic analysis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted spectrum based on established fragmentation principles of aromatic amines and experimental data from closely related molecules.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways involving the ethyl groups attached to the nitrogen atom and the aromatic ring. The molecular ion peak is expected at m/z 149, corresponding to its molecular weight.

Table 1: Predicted Mass Spectrum of this compound

m/zPredicted Relative AbundanceIon Structure/Fragment Lost
149Moderate[M]⁺
134High[M - CH₃]⁺
120Moderate[M - C₂H₅]⁺
106Low[M - C₂H₅ - CH₂]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺ (Phenyl cation)

Comparison with Isomeric and Related Compounds

To provide a comprehensive analysis, the predicted mass spectrum of this compound is compared with the experimental mass spectra of N,N-diethylaniline, N-ethyl-3-methylaniline, and 3-ethylaniline.

Table 2: Comparison of Key Fragments in the Mass Spectra of this compound and Related Compounds

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 149134120, 106, 91, 77
N,N-Diethylaniline [1]149134120, 104, 77
N-Ethyl-3-methylaniline [2][3]135120105, 91, 77
3-Ethylaniline [4]12110691, 77
N-Ethylaniline [1]12110693, 77

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is expected to follow characteristic pathways for N-alkylanilines and alkylbenzenes.

Predicted Fragmentation of this compound

The primary fragmentation is anticipated to be the cleavage of a C-C bond beta to the nitrogen atom (α-cleavage to the phenyl ring), leading to the loss of a methyl radical and the formation of a stable immonium ion at m/z 134, which is predicted to be the base peak. Another significant fragmentation pathway is the loss of an ethyl radical from the nitrogen atom, resulting in an ion at m/z 120.

N_3_diethylaniline_fragmentation This compound This compound (m/z 149) Fragment_134 [M - CH₃]⁺ (m/z 134) This compound->Fragment_134 - CH₃ Fragment_120 [M - C₂H₅]⁺ (m/z 120) This compound->Fragment_120 - C₂H₅

Caption: Predicted fragmentation of this compound.

Fragmentation of N,N-Diethylaniline

The fragmentation of N,N-diethylaniline is well-characterized. The molecular ion at m/z 149 undergoes α-cleavage to lose a methyl radical, forming the base peak at m/z 134. Loss of an ethyl radical gives a fragment at m/z 120.

N_N_diethylaniline_fragmentation N,N-Diethylaniline N,N-Diethylaniline (m/z 149) Fragment_134 [M - CH₃]⁺ (m/z 134) N,N-Diethylaniline->Fragment_134 - CH₃ Fragment_120 [M - C₂H₅]⁺ (m/z 120) N,N-Diethylaniline->Fragment_120 - C₂H₅

Caption: Fragmentation pathway of N,N-diethylaniline.

Fragmentation of N-Ethyl-3-methylaniline

For N-ethyl-3-methylaniline, the molecular ion appears at m/z 135. The base peak at m/z 120 is due to the loss of a methyl radical.

N_ethyl_3_methylaniline_fragmentation N-Ethyl-3-methylaniline N-Ethyl-3-methylaniline (m/z 135) Fragment_120 [M - CH₃]⁺ (m/z 120) N-Ethyl-3-methylaniline->Fragment_120 - CH₃

Caption: Fragmentation of N-ethyl-3-methylaniline.

Experimental Protocols

The experimental data for the comparator compounds were obtained from the NIST Mass Spectrometry Data Center and other public databases. The typical experimental setup for obtaining these mass spectra is as follows:

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Ionization Method: Electron Ionization (EI) is the most common method for these types of compounds.[2][3][4] Ionization Energy: Typically 70 eV. Mass Analyzer: Quadrupole or magnetic sector analyzers are commonly used.

The general workflow for analyzing these compounds by GC-MS is depicted below:

GC_MS_Workflow Sample Sample Injection GC Gas Chromatography Separation Sample->GC Ion_Source Electron Ionization (70 eV) GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: General workflow for GC-MS analysis.

Conclusion

The interpretation of the mass spectrum of this compound, though predicted, provides valuable insights into its fragmentation behavior. The comparison with its isomers and related compounds highlights the subtle yet significant differences in their mass spectra, which can be used for their unambiguous identification. The dominant fragmentation pathway for this compound is predicted to be the loss of a methyl radical from one of the ethyl groups, leading to a base peak at m/z 134. This guide serves as a foundational resource for researchers working with this and similar compounds, aiding in the interpretation of mass spectral data and the elucidation of molecular structures.

References

A Comparative FT-IR Spectroscopic Guide to N,3-diethylaniline and a Trio of Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Fourier-transform infrared (FT-IR) spectroscopic characteristics of N,3-diethylaniline against three structurally related aniline derivatives: N-ethylaniline, N,N-diethylaniline, and 3-ethylaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for the characterization of these compounds. The guide outlines the expected spectral features of this compound and provides experimental data for its analogues, supported by a detailed experimental protocol and visual aids to clarify relationships and analytical workflows.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is anticipated to exhibit a unique fingerprint arising from its specific substitution pattern. As a secondary aromatic amine with an ethyl group on the nitrogen and another on the aromatic ring, its spectrum will be a composite of the vibrational modes observed in its structural isomers and analogues. The following table summarizes the key experimental FT-IR peak assignments for N-ethylaniline, N,N-diethylaniline, and 3-ethylaniline. These data provide a basis for predicting the spectrum of this compound.

Wavenumber (cm⁻¹)Functional Group AssignmentN-ethylanilineN,N-diethylaniline[1][2]3-ethylaniline[3]Predicted for this compound
~3400N-H Stretch (Secondary Amine)
3100-3000C-H Stretch (Aromatic)
2975-2850C-H Stretch (Aliphatic - CH₃, CH₂)✓[1]
~1600C=C Stretch (Aromatic Ring)✓[1]
~1510C=C Stretch (Aromatic Ring)✓[1]
1350-1250C-N Stretch (Aromatic Amine)✓[1]
750-700N-H Wag (Secondary Amine)
850-750C-H Bending (Aromatic Out-of-Plane)

Note: "✓" indicates the presence of a characteristic absorption band. The predicted peaks for this compound are based on the expected contributions from its functional groups, informed by the data from its analogues.

Experimental Protocol: FT-IR Spectroscopy of Liquid Amines

The following protocol outlines a standard procedure for acquiring FT-IR spectra of liquid aniline derivatives.

Objective: To obtain high-quality FT-IR spectra of liquid amine samples for qualitative analysis.

Materials:

  • FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Liquid sample (this compound or analogue)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or dropper

  • Lens paper

  • Appropriate solvent for cleaning (e.g., acetone, isopropanol)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to acquire a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Clean the KBr or NaCl salt plates thoroughly with a suitable solvent and dry them completely using lens paper. Avoid touching the polished surfaces of the plates with bare hands.

    • Using a clean pipette, place a small drop of the liquid amine sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, creating a thin capillary film of the liquid between the plates. Ensure there are no air bubbles trapped in the film.

  • Spectral Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Close the sample compartment lid.

    • Acquire the FT-IR spectrum. Typical acquisition parameters are:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform any necessary baseline corrections.

    • Identify and label the major absorption peaks.

    • Compare the peak positions and intensities to reference spectra or correlation charts to assign vibrational modes to specific functional groups.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately with an appropriate solvent to prevent damage.

    • Store the salt plates in a desiccator to protect them from moisture.

Visualizing Relationships and Workflows

To better understand the structural relationships and the analytical process, the following diagrams have been generated using Graphviz.

Chemical Structures of this compound and its Analogues A Aniline C N-ethylaniline A->C N-ethylation E 3-ethylaniline A->E 3-ethylation B This compound C->B 3-ethylation D N,N-diethylaniline C->D N-ethylation E->B N-ethylation

Caption: Structural relationships between this compound and its analogues.

FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Clean Salt Plates prep2 Apply Liquid Sample prep1->prep2 prep3 Form Capillary Film prep2->prep3 acq2 Acquire Sample Spectrum prep3->acq2 acq1 Perform Background Scan acq1->acq2 an1 Baseline Correction acq2->an1 an2 Peak Identification an1->an2 an3 Functional Group Assignment an2->an3 report report an3->report Final Report

Caption: A generalized workflow for FT-IR spectroscopic analysis.

References

A Comparative Analysis of the Reactivity of N,3-diethylaniline and N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic amines: N,3-diethylaniline and N,N-diethylaniline. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This analysis is based on established principles of organic chemistry and available experimental data.

Introduction to this compound and N,N-diethylaniline

This compound and N,N-diethylaniline are structural isomers with the chemical formula C10H15N.[1][2] Despite sharing the same molecular weight, the placement of their ethyl groups results in significant differences in their electronic and steric properties, which in turn dictates their chemical reactivity.

  • N,N-diethylaniline is a tertiary aniline, featuring a benzene ring substituted with a diethylamino group.[3]

  • This compound is a secondary aniline, with one ethyl group attached to the nitrogen atom and the other at the meta-position (position 3) of the benzene ring.[2]

This guide will explore their comparative reactivity in key chemical transformations, including electrophilic aromatic substitution and reactions at the nitrogen atom.

Comparison of Physicochemical Properties

A summary of the key properties of both compounds is presented below. Note that some properties for this compound are estimated based on known data for structurally similar compounds due to limited direct experimental values.

PropertyN,N-diethylanilineThis compound
Structure Tertiary AmineSecondary Amine
Molecular Formula C10H15NC10H15N
Molecular Weight 149.23 g/mol [1]149.23 g/mol [2]
Appearance Colorless to yellow liquid[4]Not specified
Boiling Point 216-217 °C[3][4]Not specified
pKa of Conjugate Acid 6.57[1]Estimated to be lower than N,N-diethylaniline
Basicity (pKb) 8.92[5]Estimated to be higher (weaker base) than N,N-diethylaniline[5]

Reactivity in Electrophilic Aromatic Substitution

The amino group and its alkyl substituents strongly influence the susceptibility of the benzene ring to attack by electrophiles.

N,N-diethylaniline: The diethylamino group (-NEt2) is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. The nitrogen's lone pair of electrons is delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.[6] Consequently, the -NEt2 group is a strong ortho, para-director. However, the two ethyl groups on the nitrogen exert significant steric hindrance, which can disfavor substitution at the ortho positions, often leading to a higher yield of the para-substituted product.[7]

This compound: This isomer contains two activating groups:

  • The N-ethylamino group (-NHEt) is also a very strong activating, ortho, para-directing group.

  • The ethyl group (-CH2CH3) at the 3-position is a weak activating, ortho, para-directing group.[8]

The directing effects of these two groups are synergistic. The -NHEt group directs electrophiles to positions 2, 4, and 6, while the meta-ethyl group directs to positions 2, 4, and 6. This leads to strong activation at these positions. The ethyl group at position 3 provides some steric hindrance at the adjacent position 2.

Comparative Reactivity: Both anilines are highly reactive towards electrophiles. This compound is predicted to be more reactive than N,N-diethylaniline in electrophilic aromatic substitution. This is because secondary amines are typically stronger activators than tertiary amines due to reduced steric hindrance around the nitrogen, allowing for more effective delocalization of the lone pair into the ring.

G cluster_NN N,N-diethylaniline cluster_N3 This compound NN_structure Ring Positions (N,N-diethylaniline) NN_ortho Ortho (2, 6) Activated but Sterically Hindered NN_structure->NN_ortho -NEt2 directs NN_para Para (4) Strongly Activated NN_structure->NN_para -NEt2 directs NN_meta Meta (3, 5) Deactivated N3_structure Ring Positions (this compound) N3_2 Position 2 Strongly Activated, Some Hindrance N3_structure->N3_2 -NHEt & -Et direct N3_4 Position 4 Strongly Activated N3_structure->N3_4 -NHEt & -Et direct N3_6 Position 6 Strongly Activated N3_structure->N3_6 -NHEt & -Et direct N3_5 Position 5 Deactivated

Caption: Directing effects in electrophilic substitution.

Reactivity at the Nitrogen Atom

The nature of the amino group—tertiary versus secondary—is the primary determinant of the differences in reactivity at the nitrogen atom.

Oxidation:

  • N,N-diethylaniline: As a tertiary amine, it can be oxidized at the nitrogen atom to form N,N-diethylaniline-N-oxide. This reaction is often mediated by enzymes like flavin-containing monooxygenases in biological systems.[9] Chemical oxidation, for instance with periodate, proceeds via a reaction intermediate.[10][11]

  • This compound: As a secondary amine, it possesses an N-H bond, which provides an alternative site for oxidation. Oxidation can lead to a variety of products, including nitrones, or coupling reactions, depending on the oxidant and reaction conditions. Direct N-oxide formation is not the primary pathway as for tertiary amines.

G cluster_oxidation Oxidation Pathways NN N,N-diethylaniline (Tertiary Amine) N_oxide N-Oxide Formation NN->N_oxide [O] N3 This compound (Secondary Amine) NH_oxidation N-H Bond Oxidation (e.g., Coupling, Nitrone formation) N3->NH_oxidation [O]

Caption: Contrasting oxidation pathways.

Experimental Protocols

While direct comparative experimental data is scarce, the following protocol for the oxidation of N,N-diethylaniline can be adapted to compare its reactivity with this compound under identical conditions.

Periodate Oxidation of N,N-diethylaniline

This procedure is based on kinetic studies of aniline oxidation.[10][11]

Objective: To monitor the rate of oxidation by observing the formation of a reaction intermediate via UV-Vis spectrophotometry.

Materials:

  • N,N-diethylaniline (DEA) or this compound

  • Potassium periodate (KIO4)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Solvent (e.g., acetone-water mixture)

  • UV-Vis Spectrophotometer

  • Thermostated cuvette holder

Procedure:

  • Prepare stock solutions of the aniline substrate and potassium periodate in the chosen solvent system.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the aniline solution with the buffer.

  • Initiate the reaction by adding the periodate solution to the cuvette, ensuring rapid mixing.

  • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the reaction intermediate. The kinetics are typically followed by monitoring the increase in absorbance of this intermediate.[10]

  • Record the absorbance at regular time intervals.

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. The reaction is reported to be first order in both the aniline and the periodate.[11]

Data Analysis: The second-order rate constant (k2) can be calculated from the pseudo-first-order rate constant obtained under conditions where one reactant is in large excess. By performing this experiment for both N,N-diethylaniline and this compound, a quantitative comparison of their oxidation rates can be achieved.

Conclusion

The structural isomerism between this compound and N,N-diethylaniline leads to distinct and predictable differences in their chemical reactivity.

  • In electrophilic aromatic substitution , both are highly activated, but this compound is expected to be more reactive due to the stronger activating nature of its secondary amino group. The substitution patterns are also different due to the combined directing effects and steric hindrance in each molecule.

  • In reactions involving the nitrogen atom , N,N-diethylaniline, a tertiary amine, is more basic in aqueous solution and undergoes oxidation to form an N-oxide. This compound, a secondary amine, is a weaker base and its oxidation involves the N-H bond, leading to different product classes.

These differences are critical for chemists and drug developers in designing synthetic routes and understanding the metabolic fate of molecules containing these moieties. Further experimental studies are warranted to provide quantitative validation for the predicted reactivity of this compound.

References

A Comparative Guide to Analytical Methods for Determining the Purity of N,3-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of N,3-diethylaniline, a key intermediate in various synthetic processes. We will delve into the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presenting their principles, performance data, and detailed experimental protocols.

Comparison of Analytical Methods

The choice between GC and HPLC for purity analysis of this compound depends on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of typical GC-FID (Flame Ionization Detection) and HPLC-UV (Ultraviolet) methods.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Instrumentation Gas chromatograph with a Flame Ionization Detector (FID).High-performance liquid chromatograph with an Ultraviolet (UV) detector.
Typical Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5).Reversed-phase column (e.g., C18, C8).
Sample Preparation Simple dilution in a volatile organic solvent (e.g., methanol, acetone).Dilution in the mobile phase or a compatible solvent.
Linearity (R²) for similar aromatic amines ≥ 0.999[1]≥ 0.999[2][3]
Precision (RSD) < 2% for repeatability; < 3% for intermediate precision.[4]< 2%[2][3]
Accuracy (Recovery) for similar aromatic amines Typically 90-110%[1]Typically 85-115%[2][3]
Limit of Detection (LOD) for similar aromatic amines ng/mL range.[5]ng/mL to µg/mL range.[2][3]
Limit of Quantitation (LOQ) for similar aromatic amines ng/mL to µg/mL range.[1]µg/mL range.[2][3]
Common Impurities Detected Volatile impurities such as aniline, mono-ethylaniline, and other alkylated anilines.Less volatile impurities, polar byproducts, and starting materials.

Experimental Protocols

Below are detailed methodologies for performing purity analysis of this compound using GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and the detection of volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5 or equivalent).

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%).

  • Methanol, HPLC grade or higher.

  • Helium (carrier gas), high purity.

  • Hydrogen and Air (for FID), high purity.

3. Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

5. Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method or by constructing a calibration curve from the working standard solutions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is effective for the analysis of this compound and less volatile or more polar impurities.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Waters Symmetry C18 or equivalent).

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid, analytical grade.

3. Mobile Phase and Sample Preparation:

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid if necessary for better peak shape.

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

5. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Determine the purity by the area percent method or by using a calibration curve generated from the working standard solutions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the purity of this compound, from sample handling to the final analytical report.

Purity_Analysis_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition and Processing cluster_3 Purity Calculation and Reporting Sample_Receipt Sample Receipt and Documentation Sample_Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample_Receipt->Sample_Preparation Method_Selection Method Selection Sample_Preparation->Method_Selection GC_Method Gas Chromatography (GC-FID) Method_Selection->GC_Method Volatile Impurities HPLC_Method High-Performance Liquid Chromatography (HPLC-UV) Method_Selection->HPLC_Method Non-Volatile/Polar Impurities GC_Analysis GC-FID Analysis GC_Method->GC_Analysis HPLC_Analysis HPLC-UV Analysis HPLC_Method->HPLC_Analysis Data_Processing_GC Data Processing (GC) GC_Analysis->Data_Processing_GC Data_Processing_HPLC Data Processing (HPLC) HPLC_Analysis->Data_Processing_HPLC Purity_Calculation Purity Calculation (Area %, Calibration Curve) Data_Processing_GC->Purity_Calculation Data_Processing_HPLC->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Caption: Workflow for this compound Purity Analysis.

This guide provides a foundational understanding of the analytical methodologies for assessing the purity of this compound. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity. For comprehensive characterization, employing both GC and HPLC can provide a more complete purity profile.

References

A comparative study of the basicity of different diethylaniline isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The basicity of an organic compound, quantified by its pKa value, is a critical parameter in drug discovery and development. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative study of the basicity of various diethylaniline isomers, offering experimental data and protocols to aid in the rational design of molecules with desired physicochemical properties.

Basicity of Diethylaniline and Dimethylaniline Isomers: A Comparative Overview

CompoundStructurepKa of Conjugate AcidReference
N,N-Diethylaniline N,N-diethylaniline6.57[1]
2,6-Diethylaniline 2,6-diethylaniline~4.30 (estimated)[2]
2,4-Dimethylaniline 2,4-dimethylaniline4.89[3]
2,6-Dimethylaniline 2,6-dimethylaniline3.95[4]
Aniline (Reference) Aniline4.6[5]

Note: The pKa is a measure of the acidity of the conjugate acid of the amine (R-NH3+). A higher pKa of the conjugate acid corresponds to a stronger base.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[6] The following protocol outlines the key steps for determining the pKa of weakly basic compounds like diethylaniline isomers.

1. Materials and Reagents:

  • Diethylaniline isomer of interest

  • Potassium chloride (KCl) for maintaining ionic strength

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Methanol or other suitable co-solvent for poorly soluble compounds

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

2. Preparation of Solutions:

  • Analyte Solution: Prepare a solution of the diethylaniline isomer (e.g., 1 mM) in a suitable solvent. For poorly water-soluble isomers, a co-solvent like methanol can be used (e.g., 1:9 methanol-water mixture).

  • Titrant Solutions: Use standardized solutions of HCl and NaOH.

  • Ionic Strength Adjuster: Prepare a 0.15 M KCl solution.[7]

3. Calibration of the pH Meter:

  • Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) before starting the titration.[8]

4. Titration Procedure:

  • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

  • Add the ionic strength adjuster to the solution.

  • If the analyte is a base, it is first acidified with a known excess of standardized HCl to ensure complete protonation.

  • Immerse the calibrated pH electrode into the solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

5. Data Analysis:

  • Plot the pH of the solution as a function of the volume of titrant added. This will generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the protonated amine has been neutralized.

  • The inflection point of the sigmoid curve corresponds to the equivalence point. The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.

The following diagram illustrates the general workflow for pKa determination by potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution acidify Acidify Analyte (for bases) prep_analyte->acidify prep_titrant Prepare Standard Titrants titrate Titrate with Base prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->acidify acidify->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep determine_pka Calculate pKa at Half-Equivalence Point determine_ep->determine_pka

Figure 1. Workflow for pKa determination by potentiometric titration.

Structure-Basicity Relationship

The basicity of aniline and its derivatives is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen through inductive and resonance effects.

  • Electronic Effects: Alkyl groups, such as methyl and ethyl, are electron-donating groups. Through an inductive effect, they push electron density towards the aromatic ring, which in turn increases the electron density on the nitrogen atom, making the amine a stronger base (higher pKa).

  • Steric Effects (Ortho Effect): When bulky groups are present at the ortho positions (2- and 6-), they can sterically hinder the approach of a proton to the nitrogen atom. More significantly, they can disrupt the solvation of the protonated form (the conjugate acid). This destabilization of the conjugate acid shifts the equilibrium towards the unprotonated form, resulting in a weaker base (lower pKa). This phenomenon is often referred to as the "ortho effect".

Analysis of Isomers:

  • N,N-Diethylaniline: In this isomer, the ethyl groups are attached to the nitrogen atom. The electron-donating inductive effect of the two ethyl groups significantly increases the electron density on the nitrogen, making it a much stronger base than aniline.

  • 2,6-Disubstituted Anilines (e.g., 2,6-Diethylaniline and 2,6-Dimethylaniline): The presence of two alkyl groups in the ortho positions leads to a significant steric hindrance around the amino group. This "ortho effect" destabilizes the conjugate acid, making these isomers considerably weaker bases than aniline, despite the electron-donating nature of the alkyl groups. The pKa of 2,6-dimethylaniline (3.95) is lower than that of aniline (4.6), clearly demonstrating this effect.[4][5] The estimated pKa of 2,6-diethylaniline (~4.30) also reflects this trend.[2]

  • 2,4-Disubstituted Anilines (e.g., 2,4-Dimethylaniline): In this case, one alkyl group is in the ortho position and the other in the para position. The para-alkyl group increases basicity through its electron-donating effect. The single ortho-alkyl group provides some steric hindrance, but less than in the 2,6-disubstituted case. The net result is that 2,4-dimethylaniline (pKa 4.89) is a slightly stronger base than aniline.[3]

The following diagram illustrates the interplay of electronic and steric effects on the basicity of diethylaniline isomers.

G cluster_isomers Diethylaniline Isomers cluster_effects Influencing Factors cluster_basicity Resulting Basicity n_n_diethyl N,N-Diethylaniline electronic Electronic Effects (+I of Ethyl Groups) n_n_diethyl->electronic Dominant ortho_diethyl 2,6-Diethylaniline steric Steric Effects (Ortho Effect) ortho_diethyl->steric Dominant meta_para_diethyl Other Isomers (e.g., 2,4-) meta_para_diethyl->electronic meta_para_diethyl->steric high_basicity Higher Basicity electronic->high_basicity moderate_basicity Moderate Basicity electronic->moderate_basicity low_basicity Lower Basicity steric->low_basicity steric->moderate_basicity

Figure 2. Factors influencing the basicity of diethylaniline isomers.

References

A Comparative Guide to GC-MS and HPLC Analysis of N,3-diethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical landscape of pharmaceutical research and development, the accurate quantification and identification of compounds such as N,3-diethylaniline are paramount. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We present detailed experimental protocols and a summary of expected performance data to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Choosing between GC-MS and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. GC-MS is generally preferred for volatile and semi-volatile compounds, offering high sensitivity and specificity.[1][2] In contrast, HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[1][2]

The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of aniline derivatives, providing a baseline for this compound.

ParameterGC-MS (for aniline derivatives)HPLC (for N,N-dimethylaniline)
Limit of Detection (LOD) 0.9–50 pg/L[3]1.0 µg/mL[4]
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5x LODNot explicitly stated, but typically 3-5x LOD
**Linearity (R²) **> 0.99[3]0.9999[4]
Precision (RSD%) < 15-20%[3]< 4.75%[4]
Recovery 80–104%[3]99.1–106.8%[4]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both GC-MS and HPLC. These protocols are based on established methods for similar aniline compounds and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for volatile compounds like this compound.[2]

1. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction may be employed. For instance, an acidic aqueous sample can be extracted with a non-polar organic solvent such as dichloromethane or diethyl ether.

  • The organic extract is then dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.

  • Prior to injection, the extract can be reconstituted in a suitable solvent like toluene.[5]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (C10H15N, MW: 149.23 g/mol ), characteristic ions would be selected for monitoring.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is a robust method for the analysis of a wide range of compounds, including aniline derivatives.[6]

1. Sample Preparation:

  • Samples should be dissolved in the mobile phase or a compatible solvent.

  • Filtration of the sample through a 0.45 µm syringe filter is recommended to remove particulate matter and protect the HPLC column.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.[7]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[4][8] An isocratic elution with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be a starting point. For improved peak shape, a small amount of an acid like formic acid can be added to the mobile phase.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of approximately 243 nm is suitable for aniline compounds.[4] For higher specificity and sensitivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Analytical Workflow Visualization

The following diagram illustrates the general workflow for both GC-MS and HPLC analysis of this compound, from sample collection to data interpretation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Concentration Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection Volatile Sample HPLC_Injection HPLC Injection Filtration->HPLC_Injection Non-Volatile / Thermolabile Sample GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Acquisition Data Acquisition MS_Detection_GC->Data_Acquisition HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_MS_Detection UV or MS Detection HPLC_Separation->UV_MS_Detection UV_MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for GC-MS and HPLC analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between the two will be dictated by the specific requirements of the analysis. GC-MS offers excellent sensitivity and is ideal for volatile compounds, while HPLC provides greater versatility for a wider range of analytes. The provided protocols and performance data for similar compounds offer a solid foundation for method development and validation in your laboratory.

References

A Comparative Guide to the Synthesis of N,3-Diethylaniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic methodologies for N,3-diethylaniline and related aniline derivatives. The information presented is intended to assist researchers in selecting optimal synthetic routes based on factors such as yield, reaction conditions, and substrate scope. All quantitative data is supported by experimental findings from peer-reviewed literature and patents.

Introduction to Aniline Derivatives

N-alkenated aniline derivatives are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, agrochemicals, and polymers. The specific substitution pattern on the aniline ring and the nature of the N-alkyl groups significantly influence the properties and applications of the final product. This compound, with its ethyl groups on both the nitrogen atom and at the meta-position of the aromatic ring, presents a unique structural motif. This guide focuses on the primary synthetic routes to this compound and compares them with the synthesis of other key aniline derivatives like N,N-diethylaniline and N-ethyl-2,6-diethylaniline.

Primary Synthetic Strategies

The synthesis of N,N-dialkylanilines, including this compound, is predominantly achieved through two main pathways:

  • Direct N-Alkylation: This classical approach involves the reaction of a primary or secondary aniline with an alkylating agent, such as an alkyl halide or an alcohol. When alcohols are used, the reaction often requires high temperatures, high pressures, and the presence of a catalyst. This method is widely used in industrial settings.

  • Reductive Amination: This versatile method involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This approach is often favored in laboratory settings due to its milder reaction conditions and high selectivity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 3-ethylaniline with acetaldehyde . In this procedure, 3-ethylaniline is reacted with acetaldehyde in the presence of a reducing agent to yield the desired N,N-diethylated product.

Experimental Workflow: Reductive Amination

The following diagram illustrates a general workflow for the synthesis of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 3-Ethylaniline & Acetaldehyde Mixing Mix & Stir at Room Temperature Start->Mixing Solvent Solvent (e.g., 2-Propanol/Water) Solvent->Mixing Catalyst Catalyst (e.g., Pd/C) Catalyst->Mixing H_Source Hydrogen Source (e.g., Ammonium Formate) H_Source->Mixing Filter Filter Catalyst (e.g., through Celite) Mixing->Filter Reaction Completion (TLC) Evaporate Remove Solvent (Reduced Pressure) Filter->Evaporate Extract Liquid-Liquid Extraction (DCM/Brine) Evaporate->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of 2,6-Diethylaniline

  • Catalyst Activation: To a flask containing Pd/C (0.5 mmol), add a mixture of 2-propanol (90 ml).

  • Add a solution of ammonium formate (50 mmol) dissolved in water (10 ml) to the flask.

  • Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.

  • Reaction: Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the catalyst off on a pad of celite.

  • Remove the solvent under reduced pressure at 45-50°C.

  • Purification: Dilute the reaction mixture with Dichloromethane (DCM) and wash with brine solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate (Na2SO4).

  • Distill the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane eluent system to obtain the final product.

Comparative Synthesis Data

The synthesis of this compound can be compared with other relevant aniline derivatives. The choice of starting materials and reaction conditions significantly impacts the product distribution and yield.

Target ProductStarting AnilineAlkylating Agent/CarbonylCatalyst/ReagentConditionsYield/SelectivityReference
This compound 3-EthylanilineAcetaldehydePd/C, Ammonium FormateRoom Temp, 30 minHigh (expected)Adapted from[1]
N-Ethyl-2,6-diethylaniline 2,6-DiethylanilineAcetaldehydePd/C, Ammonium FormateRoom Temp, 30 minExcellent[1]
N,N-Diethylaniline AnilineEthanolSulfuric Acid210°C, 2.5 MPa, 11h21-25%
N-Ethylaniline AnilineEthanolSulfuric Acid210°C, 2.5 MPa, 11h~60%[2]
N-Ethylaniline NitrobenzeneEthanolRaney Ni140°C, 1 MPa, 8h85.9% Selectivity[3]
N,N-Diethylaniline NitrobenzeneEthanolRaney Ni140°C, 1 MPa, 8h0-4% Selectivity[3][4]

Discussion of Synthetic Routes

N-Alkylation with Alcohols

The direct alkylation of anilines with alcohols like ethanol is a common industrial method. However, it typically requires harsh conditions, including high temperatures and pressures, and often employs corrosive acid catalysts.[2] These conditions can lead to the formation of a mixture of mono- and di-alkylated products, as well as byproducts, necessitating extensive purification. For instance, the reaction of aniline with ethanol can produce a mixture where N-ethylaniline is the major product, but a significant amount of N,N-diethylaniline is also formed.[2] The selectivity towards mono- or di-alkylation can be influenced by the molar ratio of the reactants and the reaction conditions.

Reductive Amination

Reductive amination offers a milder and often more selective alternative to direct alkylation. The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate allows the reaction to proceed at room temperature and atmospheric pressure.[1] This method demonstrates excellent yields for the mono-alkylation of sterically hindered anilines like 2,6-diethylaniline.[1] It is anticipated that this method would also be highly effective for the diethylation of 3-ethylaniline to form this compound, given the reduced steric hindrance compared to the 2,6-disubstituted analogue.

The following diagram illustrates the logical relationship between the two primary synthetic pathways to N,N-dialkylated anilines.

G Start_Aniline Substituted Aniline (e.g., 3-Ethylaniline) Route1 Reductive Amination Start_Aniline->Route1 Route2 Direct N-Alkylation Start_Aniline->Route2 Start_Carbonyl Aldehyde/Ketone (e.g., Acetaldehyde) Start_Carbonyl->Route1 Start_Alkylating Alkylating Agent (e.g., Ethanol) Start_Alkylating->Route2 Intermediate Imine/Enamine Intermediate Route1->Intermediate Condensation Conditions1 Mild Conditions - Room Temperature - Atmospheric Pressure - Catalyst (e.g., Pd/C) - H2 Source Route1->Conditions1 Conditions2 Harsh Conditions - High Temperature - High Pressure - Acid Catalyst Route2->Conditions2 Product N,N-Dialkylated Aniline (e.g., this compound) Route2->Product Nucleophilic Substitution Intermediate->Product Reduction

References

Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of N,3-diethylaniline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for validating the structure of N,3-diethylaniline, a substituted aromatic amine. While crystallographic techniques stand as the gold standard for absolute structural elucidation, their application can be limited by the availability of suitable crystalline material. Therefore, this guide also explores powerful spectroscopic methods as practical and informative alternatives.

This publication will delve into the theoretical application of single-crystal X-ray crystallography and compare it with the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural characterization of this compound and its isomers. Detailed experimental protocols for these spectroscopic techniques are provided, alongside a comparative analysis of available data for common isomers of diethylaniline to aid in their differentiation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the precise arrangement of atoms within a molecule, yielding a detailed three-dimensional structure. The technique involves directing X-rays onto a well-ordered crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal lattice and the molecule's conformation, including bond lengths, bond angles, and stereochemistry.

Despite its power, the primary bottleneck for this technique is the growth of a single, high-quality crystal, which can be a challenging and time-consuming process for many organic compounds, including liquids like this compound. At present, publicly accessible crystallographic data for this compound is not available, highlighting the need for alternative analytical methods.

Spectroscopic Alternatives for Structural Elucidation

In the absence of crystallographic data, a combination of spectroscopic techniques provides a robust approach to deduce the structure of this compound and differentiate it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds and functional groups. For this compound and its isomers, key vibrational modes include N-H stretching (for primary and secondary amines), C-N stretching, and aromatic C-H and C=C bending and stretching.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Comparative Spectroscopic Data of Diethylaniline Isomers

Due to the lack of available experimental spectra for this compound, this section presents a comparison of the available spectroscopic data for its common isomers, N,N-diethylaniline and 2,6-diethylaniline. This data serves as a reference for researchers aiming to characterize these and other related compounds.

Technique N,N-Diethylaniline 2,6-Diethylaniline
¹H NMR (CDCl₃, ppm) ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), 3.37 (q, 4H, N-CH₂), 1.18 (t, 6H, CH₃)[1]~6.9-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.59 (q, 4H, Ar-CH₂), 1.24 (t, 6H, CH₃)[2]
¹³C NMR (CDCl₃, ppm) ~147.9 (Ar-C), ~129.2 (Ar-CH), ~115.9 (Ar-CH), ~112.3 (Ar-CH), 44.3 (N-CH₂), 12.6 (CH₃)[3]~144.8 (Ar-C), ~128.2 (Ar-C), ~126.3 (Ar-CH), ~118.5 (Ar-CH), 24.5 (Ar-CH₂), 13.9 (CH₃)[2]
IR (cm⁻¹) ~3050 (Ar C-H str), ~2970 (C-H str), ~1600, 1500 (C=C str), ~1350 (C-N str)[4]~3400, 3300 (N-H str), ~3050 (Ar C-H str), ~2970 (C-H str), ~1620, 1500 (C=C str), ~1300 (C-N str)[2]
Mass Spec (m/z) 149 (M+), 134 (M-CH₃)+, 106[1]149 (M+), 134 (M-CH₃)+, 120, 105[2]

Note: Chemical shifts (ppm) in NMR are relative to a standard (e.g., TMS). IR frequencies (cm⁻¹) indicate the positions of major absorption bands. Mass spectrometry data shows the mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragments.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound with dimensions of approximately 0.1-0.5 mm. For a liquid like this compound, this would typically involve derivatization to a solid salt (e.g., hydrochloride) or co-crystallization. Techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquid samples): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like diethylaniline isomers, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for small molecules.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and aid in the selection of appropriate analytical techniques, the following diagrams are provided.

experimental_workflow Workflow for Crystallographic Structure Validation cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Validation cluster_output Output crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure 3D Molecular Structure validation->final_structure

Workflow for Crystallographic Structure Validation

decision_tree Choosing a Structural Validation Technique start Need to determine molecular structure crystal_available Is a high-quality single crystal available? start->crystal_available spectroscopy Use Spectroscopic Methods crystal_available->spectroscopy No crystallography Perform Single-Crystal X-ray Crystallography crystal_available->crystallography Yes nmr NMR (Connectivity, Stereochemistry) spectroscopy->nmr ir IR (Functional Groups) spectroscopy->ir ms MS (Molecular Weight, Fragmentation) spectroscopy->ms combine Combine data for full structural elucidation nmr->combine ir->combine ms->combine

Choosing a Structural Validation Technique

References

Performance of N,N-Diethyl-m-toluidine in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N,N-diethyl-m-toluidine, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, in different solvent systems. The choice of solvent is a critical parameter in chemical synthesis, significantly influencing reaction kinetics, product yield, and purity. This document summarizes available experimental data to facilitate informed solvent selection for reactions involving N,N-diethyl-m-toluidine.

Executive Summary

The synthesis of N,N-diethyl-m-toluidine, commonly achieved through the N-alkylation of m-toluidine, is highly dependent on the solvent system employed. While direct comparative studies for this specific compound are limited, data from related reactions, particularly reductive amination, provide valuable insights. Solvents ranging from halogenated hydrocarbons to ethers and esters have been utilized, each presenting distinct advantages and disadvantages in terms of reaction efficiency, environmental impact, and downstream processing. This guide consolidates data on reaction performance and provides detailed experimental protocols for key synthetic methods.

Performance Comparison in Reductive Amination

Reductive amination of m-toluidine with acetaldehyde is a primary route for the synthesis of N,N-diethyl-m-toluidine. The following table summarizes the performance of various solvents in a representative direct reductive amination reaction, which can serve as a proxy for the synthesis of N,N-diethyl-m-toluidine.

Solvent SystemAbbreviationDielectric Constant (approx.)Reaction Time (h) for >90% ConversionObserved YieldPurityKey Considerations
1,2-DichloroethaneDCE10.4~1HighGoodEffective but toxic and environmentally persistent.
DichloromethaneDCM9.1~1HighGoodSimilar to DCE, effective but with environmental and health concerns.
TetrahydrofuranTHF7.6~4Moderate to HighGoodAprotic ether, good general-purpose solvent.
2-Methyltetrahydrofuran2-MeTHF6.2~4Moderate to HighGoodGreener alternative to THF.
Ethyl AcetateEtOAc6.0~6Moderate to HighGoodEnvironmentally benign ester, can be prone to hydrolysis.
Isopropyl AlcoholIPA19.9~2ModerateVariableProtic solvent, can participate in side reactions.
AcetonitrileACN37.5~2HighGoodPolar aprotic solvent, good for dissolving a wide range of reactants.
Acetone/Water-Variable---Used in oxidation reactions; rate decreases with decreasing dielectric constant.[1]
Benzene-2.3---Used for extraction in the synthesis of the related N-ethyl-m-toluidine.

Note: The data in the table is compiled from general studies on reductive amination and may vary for the specific synthesis of N,N-diethyl-m-toluidine.

Experimental Protocols

General Procedure for Reductive Amination in an Aprotic Solvent (e.g., Dichloromethane)

A solution of m-toluidine (1 equivalent) in dichloromethane is cooled in an ice bath. Acetaldehyde (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N,N-diethyl-m-toluidine.

N-Alkylation using an Ethylating Agent

m-Toluidine (1 equivalent) is reacted with an ethylating agent such as ethyl iodide or diethyl sulfate (2.5 equivalents) in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile or DMF). The reaction mixture is heated to reflux and monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The product is purified by distillation under reduced pressure or column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction pathway, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants m-toluidine + Acetaldehyde ReactionVessel Stir at Room Temp (12-24h) Reactants->ReactionVessel 1. Mix Solvent Select Solvent (e.g., DCM) Solvent->ReactionVessel 2. Dissolve ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->ReactionVessel 3. Add Quench Quench with NaHCO3 (aq) ReactionVessel->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N,N-diethyl- m-toluidine Purify->Product

Caption: Experimental workflow for the synthesis of N,N-diethyl-m-toluidine via reductive amination.

reaction_pathway m-Toluidine m-Toluidine Imine Intermediate Imine/Enamine m-Toluidine->Imine + Acetaldehyde (2 eq) Acetaldehyde Acetaldehyde Acetaldehyde->Imine Product N,N-diethyl-m-toluidine Imine->Product Reduction ReducingAgent Reducing Agent [H-] ReducingAgent->Product

Caption: Simplified reaction pathway for the reductive amination of m-toluidine.

References

Safety Operating Guide

Proper Disposal of N,3-diethylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of N,3-diethylaniline is critical for ensuring personnel safety and environmental protection. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, in accordance with established safety protocols and regulatory frameworks.

Immediate Safety and Hazard Profile

This compound is a hazardous chemical that requires careful handling at all stages, including disposal. It is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a priority.[1][2]

Before handling, it is imperative to be familiar with the chemical's safety profile, summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity Oral (Category 3), Dermal (Category 3), Inhalation (Category 3). Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Specific Target Organ Toxicity May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[1][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2] Bioaccumulation may occur.[4] It is strongly advised not to let the chemical enter the environment.[4]
Physical Hazard Combustible liquid.[2][4] Above 79°C, explosive vapor/air mixtures may form.[4] Decomposes on heating to produce toxic fumes.[4]
UN Transportation Information UN Number: 2432; Proper Shipping Name: N,N-DIETHYLANILINE; Hazard Class: 6.1; Packing Group: III.[1][2]

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory when handling this compound waste. The required level of protection depends on the task and the potential for exposure.

  • Routine Handling of Waste Containers:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Managing Spills or Leaks:

    • Full Protective Clothing: Complete protective clothing is necessary to prevent skin contact.[4]

    • Respiratory Protection: In case of vapor generation or inadequate ventilation, use a NIOSH/MSHA approved respirator.[5] For significant spills, self-contained breathing apparatus (SCBA) may be required.[4]

    • Face Shield: A face shield should be worn in addition to goggles.[4]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Generators of this waste are responsible for its management from "cradle-to-grave."[7]

Step 1: Waste Identification and Classification

  • Determine that this compound waste is a hazardous waste.[5]

  • Consult your institution's Environmental Health and Safety (EHS) office and local, regional, and national regulations to ensure complete and accurate classification.[5]

Step 2: Waste Collection and Segregation

  • Collect all this compound waste (e.g., unused product, contaminated materials) in a designated, compatible waste container.

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.

  • Keep waste containers tightly closed when not in use and store them in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][5]

  • Ensure the storage area has no drain or sewer access.[4]

Step 3: Labeling and Storage

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[6]

  • Store the container in a designated satellite accumulation area or central hazardous waste storage area.

  • Follow all regulatory requirements regarding the maximum quantity of waste and the maximum time it can be stored on-site.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • For shipments, ensure a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal site.[6][8]

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[9]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials.

  • Collect the absorbed material and any contaminated debris into a sealable, labeled hazardous waste container.[4]

  • Clean the spill area thoroughly.

  • Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[3][9]

Step 6: Empty Container Disposal

  • Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2] Do not reuse the containers.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is this Hazardous Waste? A->B C Yes. Classify according to local & federal regulations (RCRA). B->C Yes D Collect in a designated, compatible, and sealed container. C->D E Label container clearly: 'Hazardous Waste' 'this compound' D->E F Store in a secure, ventilated area away from ignition sources. E->F G Contact licensed hazardous waste disposal contractor. F->G H Complete Hazardous Waste Manifest for transport. G->H I Proper Disposal at a permitted facility. H->I J Spill Occurs K Contain with inert absorbent. Collect waste and debris. J->K K->D Treat as hazardous waste

Caption: Workflow for the compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.